1-Bromo-4-methylpent-2-yne
Description
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Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromo-4-methylpent-2-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2)4-3-5-7/h6H,5H2,1-2H3 |
InChI Key |
WHWGUOWOKJPSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Bromo-4-methylpent-2-yne. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides reasoned estimations based on the properties of structurally similar compounds and the general reactivity of propargyl bromides.
Core Chemical Properties
This compound is a halogenated alkyne with the molecular formula C₆H₉Br.[1] Its chemical structure consists of a pent-2-yne backbone substituted with a bromine atom at the C1 position and a methyl group at the C4 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem (Computed)[1] |
| CAS Number | 185030-28-8 | Guidechem[2] |
| IUPAC Name | This compound | PubChem (Computed)[1] |
| SMILES | CC(C)C#CCBr | PubChem (Computed)[1] |
| Boiling Point | Estimated: 160-180 °C | Based on similar compounds |
| Density | Estimated: 1.2-1.3 g/mL | Based on similar compounds |
| Solubility | Soluble in organic solvents (e.g., ether, THF, dichloromethane); Insoluble in water. | General property of similar organic halides |
| XLogP3 | 2.4 | PubChem (Computed)[1] |
Note: Boiling point and density are estimated based on the properties of analogous compounds due to the absence of specific experimental data in the searched literature.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-methylpent-2-yn-1-ol (B12973096).
Synthesis of 4-methylpent-2-yn-1-ol (Precursor)
The precursor alcohol can be synthesized via the reaction of the Grignard reagent of 3-methyl-1-butyne (B31179) with paraformaldehyde.
Experimental Protocol: Synthesis of 4-methylpent-2-yn-1-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 3-methyl-1-butyne (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C, and paraformaldehyde (1.2 eq) is added portion-wise, controlling the exothermic reaction.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 4-methylpent-2-yn-1-ol.
Bromination of 4-methylpent-2-yn-1-ol
The conversion of the alcohol to the target bromide can be achieved using a variety of brominating agents, with phosphorus tribromide (PBr₃) being a common choice.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C.
-
Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2x).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is purified by vacuum distillation.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
Propargyl bromides are versatile intermediates in organic synthesis, known for their reactivity as alkylating agents and participation in various coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack at the C1 position. It can react with a wide range of nucleophiles, such as amines, azides, and thiolates, to introduce the 4-methylpent-2-ynyl moiety into other molecules.
Coupling Reactions
Propargyl bromides are valuable partners in various metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Grignard Reaction
Reaction with magnesium metal in an ethereal solvent would likely lead to the formation of the corresponding Grignard reagent, which can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.
Caption: Key reaction pathways of this compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the propargyl functional group is present in a number of biologically active molecules, including enzyme inhibitors. For instance, propargyl-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3] The terminal alkyne can act as a suicide inhibitor, forming a covalent bond with the enzyme's active site.
Based on this, a hypothetical signaling pathway can be proposed where a derivative of this compound acts as a modulator of a key enzyme in a disease-relevant pathway.
Hypothetical Signaling Pathway Modulation
Let us consider a hypothetical scenario where a derivative of this compound, "Compound X," is designed to inhibit a hypothetical kinase, "Kinase Y," which is overactive in a cancer cell line.
Caption: Hypothetical inhibition of a kinase signaling pathway.
In this model, the binding of a growth factor to its receptor activates Kinase Y. This leads to the phosphorylation of a downstream effector, ultimately promoting cell proliferation. "Compound X," derived from this compound, could be designed to bind to the active site of Kinase Y, thereby inhibiting its activity and blocking the pro-proliferative signal. The propargyl group could be envisioned to form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.
Conclusion
This compound is a chemical intermediate with potential for use in various organic syntheses. While specific experimental data is scarce, its reactivity can be inferred from the well-established chemistry of propargyl bromides. The presence of the propargyl moiety suggests potential for exploration in medicinal chemistry, particularly in the design of targeted covalent inhibitors. Further research is warranted to fully characterize its physical properties, explore its synthetic utility, and investigate its potential biological activities.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methylpent-2-yne from 4-methylpent-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-methylpent-2-yne from its precursor, 4-methylpent-2-yn-1-ol (B12973096). This transformation is a key step in the synthesis of various organic molecules and pharmaceutical intermediates. This document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical and spectroscopic data.
Introduction
The conversion of propargyl alcohols to propargyl bromides is a fundamental transformation in organic synthesis. These resulting bromides are versatile intermediates, readily participating in nucleophilic substitution and coupling reactions, making them valuable building blocks for the construction of more complex molecular architectures. The synthesis of this compound from 4-methylpent-2-yn-1-ol is typically achieved via nucleophilic substitution, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion. The most common and effective reagent for this transformation is phosphorus tribromide (PBr₃).[1]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction planning, monitoring, and product purification.
Table 1: Physicochemical Properties of 4-methylpent-2-yn-1-ol and this compound
| Property | 4-methylpent-2-yn-1-ol | This compound |
| Molecular Formula | C₆H₁₀O | C₆H₉Br |
| Molecular Weight | 98.14 g/mol [2] | 161.04 g/mol [3] |
| IUPAC Name | 4-methylpent-2-yn-1-ol[2] | This compound[3] |
| CAS Number | 15787-92-5[2] | 185030-28-8[3] |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
Synthetic Methodology
The primary method for the synthesis of this compound from 4-methylpent-2-yn-1-ol involves the use of phosphorus tribromide (PBr₃). This reaction proceeds through an Sₙ2 mechanism, which is particularly effective for primary and secondary alcohols.[1] The use of PBr₃ is advantageous as it generally provides high yields and avoids carbocation rearrangements that can be problematic with other brominating agents like hydrobromic acid.[1] The reaction is typically carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrobromic acid byproduct.[1][4]
The overall reaction is as follows:
3 C₆H₁₀O + PBr₃ → 3 C₆H₉Br + H₃PO₃
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a similar propargyl alcohol.[4][5]
Materials:
-
4-methylpent-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Dry potassium carbonate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 4-methylpent-2-yn-1-ol (e.g., 0.2 mol) and anhydrous pyridine (e.g., 0.05 mol) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
Phosphorus tribromide (e.g., 0.07 mol, a slight excess) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.
-
The reaction mixture is then cooled, and the product, this compound, is isolated by distillation.
-
The distilled product is collected over dry potassium carbonate to remove any residual acid and then redistilled to afford the purified product.
Typical Yields:
The yields for the bromination of propargyl alcohols with PBr₃ can vary but are generally reported to be in the range of 60-95%.[4][5][6]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized product. The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for the starting material and the final product.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-methylpent-2-yn-1-ol | ¹H | ~4.2 | t | -CH ₂OH |
| ~2.6 | m | -CH (CH₃)₂ | ||
| ~1.7 | t | -CH₂OH | ||
| ~1.1 | d | -CH(C H₃)₂ | ||
| ¹³C | ~88 | s | -C ≡C- | |
| ~78 | s | -C≡C - | ||
| ~51 | t | -C H₂OH | ||
| ~27 | d | -C H(CH₃)₂ | ||
| ~23 | q | -CH(C H₃)₂ | ||
| This compound | ¹H | ~3.9 | t | -CH ₂Br |
| ~2.7 | m | -CH (CH₃)₂ | ||
| ~1.2 | d | -CH(C H₃)₂ | ||
| ¹³C | ~85 | s | -C ≡C- | |
| ~75 | s | -C≡C - | ||
| ~28 | d | -C H(CH₃)₂ | ||
| ~22 | q | -CH(C H₃)₂ | ||
| ~15 | t | -C H₂Br |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The data presented here are estimations based on typical values for similar functional groups.
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| 4-methylpent-2-yn-1-ol | O-H stretch | 3200-3600 | Broad, Strong |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong | |
| C≡C stretch | 2200-2260 | Weak-Medium | |
| C-O stretch | 1000-1260 | Strong | |
| This compound | C-H stretch (sp³) | 2850-3000 | Medium-Strong |
| C≡C stretch | 2200-2260 | Weak-Medium | |
| C-Br stretch | 500-600 | Strong |
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-defined reaction pathway. The experimental workflow involves a series of sequential steps from reaction setup to product purification.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the bromination of 4-methylpent-2-yn-1-ol with PBr₃.
Conclusion
The synthesis of this compound from 4-methylpent-2-yn-1-ol using phosphorus tribromide is a reliable and high-yielding method. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis, including a detailed experimental protocol, physicochemical data, and expected spectroscopic outcomes. Careful execution of the experimental procedure and appropriate characterization are essential for obtaining a pure product for subsequent applications in organic synthesis and drug development.
References
- 1. byjus.com [byjus.com]
- 2. 4-Methylpent-2-yn-1-ol | C6H10O | CID 14764322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. SU767081A1 - Method of preparing propargyl bromide - Google Patents [patents.google.com]
- 6. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-Bromo-4-methylpent-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-bromo-4-methylpent-2-yne. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of similar small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (-CH₂Br) | ~3.9 | Singlet | - |
| H4 (-CH(CH₃)₂) | ~2.7 | Septet | ~7.0 |
| H5 (-(CH₃)₂) | ~1.2 | Doublet | ~7.0 |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | ~10 |
| C2 (-C≡) | ~85 |
| C3 (≡C-) | ~75 |
| C4 (-CH(CH₃)₂) | ~28 |
| C5 (-(CH₃)₂) | ~22 |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| C≡C | 2260 - 2100 | Stretching |
| C-H (sp³) | 3000 - 2850 | Stretching |
| C-Br | 690 - 515 | Stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity | Notes |
| 160/162 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 81 | [C₆H₉]⁺ | Loss of bromine radical. |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Filter the solution into a clean NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.
-
Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]
-
Sample Preparation (Solid Film): For solid samples, a small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate.[4] The solvent is allowed to evaporate, leaving a thin film of the compound.[4]
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The spectrum shows the absorption of infrared radiation as a function of wavenumber.[5][6]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilution may be necessary.[7]
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small, volatile molecules.[8] This technique involves bombarding the sample with a high-energy electron beam.[8]
-
Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.[8][9] The mass spectrum plots the relative abundance of ions at different m/z values.[8] For compounds containing bromine, a characteristic pair of peaks for the molecular ion with a roughly 1:1 intensity ratio, separated by 2 m/z units, is expected due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.[10]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.
Caption: A logical workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. webassign.net [webassign.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Khan Academy [khanacademy.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
CAS number and molecular structure of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-methylpent-2-yne, a member of the propargyl bromide family of organic compounds, presents a valuable molecular scaffold for synthetic chemistry. Its bifunctional nature, featuring a reactive carbon-bromine bond and a terminal alkyne, makes it a versatile building block for the introduction of the 4-methylpent-2-ynyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the known properties of this compound, including its molecular structure and key identifiers. Due to the limited availability of published experimental data for this specific compound, this document also outlines a probable synthetic route based on established methodologies for analogous compounds. Furthermore, the anticipated reactivity and potential applications in organic synthesis and drug discovery are discussed, drawing parallels with the well-documented chemistry of propargyl bromides.
Molecular Identity and Physicochemical Properties
This compound is an organic compound characterized by a five-carbon chain containing a bromine atom at the first position and a triple bond between the second and third carbons, with a methyl substituent at the fourth position.
Molecular Structure:
Key Identifiers and Properties:
A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These values are derived from computational models and provide estimated data points for this compound.[1]
| Property | Value | Source |
| CAS Number | 185030-28-8 | PubChem[1] |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C)C#CCBr | PubChem[1] |
| InChIKey | WHWGUOWOKJPSAS-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 7 | PubChem[1] |
Proposed Experimental Protocol: Synthesis of this compound
The proposed transformation involves the reaction of 4-methylpent-2-yn-1-ol (B12973096) with a brominating agent, such as phosphorus tribromide (PBr₃), typically in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct.
Reaction Scheme:
(4-methylpent-2-yn-1-ol)(this compound)
Detailed Methodology (Hypothetical):
-
Reaction Setup: A solution of 4-methylpent-2-yn-1-ol and a mild base (e.g., pyridine, 0.4-0.5 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Brominating Agent: Phosphorus tribromide (approximately 0.34 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Reactivity and Potential Applications in Drug Development
This compound belongs to the class of propargyl bromides, which are known to be versatile intermediates in organic synthesis.[2] The reactivity of this compound is dominated by the presence of the propargyl bromide moiety, which makes it a potent alkylating agent.
Key Reactions:
-
Nucleophilic Substitution: The compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental for building more complex molecular structures.
-
Coupling Reactions: The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions, providing a pathway to connect the 4-methylpent-2-ynyl group to other organic fragments.
-
Grignard Reagent Formation: Reaction with magnesium metal would likely form the corresponding Grignard reagent, a powerful nucleophile for the formation of carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[2]
Relevance in Drug Development:
The alkyne functional group is a feature of interest in medicinal chemistry due to its linear geometry and its ability to participate in bioorthogonal "click" chemistry reactions. The propargyl group can be found in the structure of some pharmacologically active compounds. The ability of this compound to act as a building block for introducing the 4-methylpent-2-ynyl group makes it a potentially useful intermediate in the synthesis of novel drug candidates. This moiety can be used to explore structure-activity relationships by modifying the steric and electronic properties of a lead compound.
Visualizations
Below are diagrams illustrating the logical relationships and workflows discussed in this guide.
Caption: Proposed synthetic workflow for this compound.
Caption: Expected chemical reactivity pathways for this compound.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other propargyl bromides allows for a confident prediction of its synthesis and reactivity. As a versatile building block, it holds promise for the development of novel molecules, including those with potential applications in the pharmaceutical industry. Further research into the specific properties and reactions of this compound would be beneficial to fully exploit its synthetic utility.
References
An In-depth Technical Guide on the Reactivity Profile of 1-Bromo-4-methylpent-2-yne
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpent-2-yne is a bifunctional organic compound that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive propargylic bromide and an internal alkyne, allows for a diverse array of chemical transformations. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Detailed experimental protocols and tabulated quantitative data for analogous systems are provided to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental spectroscopic data for this specific compound is not widely published, representative data for similar structures are included for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉Br[1] |
| Molecular Weight | 161.04 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 185030-28-8[1] |
| Canonical SMILES | CC(C)C#CCBr[1] |
Core Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional moieties: the propargylic bromide and the internal alkyne. The carbon-bromine bond is activated by the adjacent π-system of the alkyne, rendering it susceptible to nucleophilic attack and oxidative addition to transition metal catalysts.
Nucleophilic Substitution Reactions
As a propargylic halide, this compound is an excellent substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. This allows for the facile introduction of a wide range of functional groups at the C1 position.
This protocol is a representative method for the reaction of propargylic bromides with various nucleophiles.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophile (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile, or dimethylformamide).
-
Reagent Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Table 2: Representative Nucleophilic Substitution Reactions with Propargylic Bromides
| Nucleophile | Product Type | Solvent | Temperature (°C) | Representative Yield (%) |
| Sodium Azide | Propargyl Azide | DMF | 25 | >90 |
| Potassium Cyanide | Propargyl Nitrile | DMSO | 25-50 | 80-90 |
| Sodium Phenoxide | Propargyl Phenyl Ether | Acetonitrile | 60 | 75-85 |
| Sodium Thiophenoxide | Propargyl Phenyl Sulfide | THF | 25 | >90 |
Note: The yields presented are typical for reactions with analogous propargyl bromides and should be considered as a guide for optimization with this compound.
Figure 1. General SN2 Nucleophilic Substitution Pathway
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp³)-Br bond in this compound is amenable to oxidative addition to low-valent palladium complexes, initiating catalytic cycles for various cross-coupling reactions.
While the classical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, this compound can serve as the electrophilic partner, coupling with a terminal alkyne.
-
Reaction Setup: To a Schlenk flask, add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable degassed solvent (e.g., THF or toluene).
-
Reagent Addition: Add a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents) followed by this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography.
Figure 2. Sonogashira Coupling Catalytic Cycle
The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
-
Reaction Setup: In a reaction vessel, combine the organoboron reagent (e.g., boronic acid or ester, 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Reagent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene (B28343)/ethanol/water). Subsequently, add this compound (1.0 equivalent).
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Propargylic Halides
| Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 80-90 |
| 4-Vinylphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
Note: Yields are based on reactions with analogous propargylic halides and are intended to be illustrative.
Figure 3. Suzuki-Miyaura Coupling Catalytic Cycle
Cycloaddition Reactions
The internal alkyne of this compound can participate in cycloaddition reactions, offering a route to various carbocyclic and heterocyclic systems. The electron-withdrawing effect of the adjacent bromomethyl group can influence the reactivity of the alkyne in these transformations.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and a suitable diene (1.0-1.5 equivalents) in a high-boiling point solvent (e.g., toluene or xylene).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110-140 °C) for an extended period (12-48 hours).
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the cycloadduct.
Figure 4. [4+2] Cycloaddition (Diels-Alder) Reaction
Conclusion
This compound is a potent and versatile synthetic intermediate with a rich reactivity profile. The ability to selectively functionalize either the propargylic bromide or the internal alkyne, or to utilize both in sequential transformations, provides medicinal and materials chemists with a powerful tool for the construction of novel and complex molecules. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for harnessing the synthetic potential of this compound.
Disclaimer
The information provided in this technical guide, including experimental protocols and quantitative data, is based on established chemical principles and data from analogous systems. It is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The author and publisher do not warrant the accuracy or completeness of the information and are not responsible for any errors or omissions, or for the results obtained from the use of this information.
References
In-Depth Technical Guide: Stability and Storage of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-4-methylpent-2-yne. Due to the limited direct experimental data on this specific compound, this document extrapolates from the known properties of the highly reactive propargyl bromide functional group, which is the primary determinant of its chemical behavior.
Core Concepts: Understanding the Reactivity of this compound
This compound is a halogenated organic compound featuring a propargyl bromide moiety. This structural feature, a bromine atom on a carbon adjacent to a carbon-carbon triple bond, confers high reactivity to the molecule. Propargyl halides are potent alkylating agents and are known to be sensitive to heat, shock, and light. The primary stability concerns for this compound are its potential for decomposition and high reactivity.
Key Stability-Influencing Factors:
-
Propargyl Bromide Moiety: This functional group is inherently unstable and prone to decomposition. Propargyl bromide itself is a lachrymator and a shock-sensitive explosive.
-
Sensitivity to Nucleophiles: The compound is a strong electrophile, readily reacting with nucleophiles. This reactivity is crucial for its use in synthesis but also a factor in its instability.
-
Potential for Polymerization: Under certain conditions, such as exposure to heat or catalysts, alkynes can undergo polymerization.
Recommended Storage and Handling Protocols
To ensure the integrity and safety of this compound, stringent storage and handling procedures are essential. The following recommendations are based on best practices for handling reactive propargyl halides.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal decomposition and maintain chemical stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | To prevent light-induced degradation. |
| Container | Tightly sealed, appropriate for flammable and corrosive liquids | To prevent exposure to air and moisture and ensure containment. |
| Purity | ≥98% | Impurities can potentially catalyze decomposition. |
This data is inferred from supplier recommendations for similar propargyl bromide compounds.
Experimental Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Stability Profile and Decomposition Pathways
The stability of this compound is intrinsically linked to its storage conditions. Improper storage can lead to degradation, reducing its efficacy in research and development and posing potential safety hazards.
Relationship Between Storage Conditions and Stability
Caption: Logical relationship between storage conditions and stability.
Potential Decomposition Pathway
Caption: A potential decomposition pathway for this compound.
Conclusion
The stability of this compound is critically dependent on adherence to proper storage and handling protocols. Its inherent reactivity, stemming from the propargyl bromide moiety, necessitates storage at refrigerated temperatures, under an inert atmosphere, and protected from light. For professionals in research and drug development, understanding and implementing these measures is paramount to ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-bromo-4-methylpent-2-yne, a molecule of interest in synthetic organic chemistry. The document outlines the distinct electrophilic and nucleophilic characteristics of this compound, supported by structural analysis, reactivity principles, and generalized experimental protocols. The information presented herein is intended to support research and development activities where this molecule or its derivatives may be utilized as key intermediates.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 185030-28-8) is a propargylic bromide derivative featuring an internal alkyne.[1] The molecule's structure incorporates two primary reactive centers: the carbon-bromine bond and the carbon-carbon triple bond. This dual functionality makes it a versatile building block in organic synthesis.
The table below summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C)C#CCBr | PubChem[1] |
| InChI Key | WHWGUOWOKJPSAS-UHFFFAOYSA-N | PubChem[1] |
Analysis of Reactive Sites: Electrophilic and Nucleophilic Nature
The reactivity of this compound is dictated by the electronic properties of its functional groups. The molecule possesses distinct sites that are susceptible to attack by either nucleophiles or electrophiles.
Electrophilic Sites
The primary electrophilic site in this compound is the carbon atom bonded to the bromine (C1). The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom and making it susceptible to nucleophilic attack. This is a characteristic feature of alkyl halides.[2]
A secondary, less intuitive electrophilic character can be observed at the sp-hybridized carbons of the alkyne (C2 and C3). While the alkyne's π-system is electron-rich, it can be attacked by strong nucleophiles under certain conditions, or more commonly, the carbons become electrophilic after an initial electrophilic attack which forms a carbocation intermediate.
Nucleophilic Site
The primary nucleophilic site of this compound is the electron-rich π-system of the carbon-carbon triple bond. The two π-bonds of the alkyne are regions of high electron density, making them susceptible to attack by electrophiles.[3] This reactivity is fundamental to the electrophilic addition reactions that alkynes undergo.[4][5]
Reaction Pathways and Mechanisms
The dual reactivity of this compound allows for two major classes of reactions: nucleophilic substitution at the propargylic position and electrophilic addition across the alkyne.
Nucleophilic Substitution (SN2 Pathway)
As a propargyl bromide, the compound is highly susceptible to nucleophilic substitution reactions. The primary mechanism is typically bimolecular nucleophilic substitution (SN2).[6] In this concerted reaction, a nucleophile attacks the electrophilic C1 carbon, leading to the simultaneous displacement of the bromide leaving group.
Electrophilic Addition to the Alkyne
The alkyne's π-bonds can act as a nucleophile, attacking an electrophile (E⁺). This reaction typically proceeds through a vinyl carbocation intermediate, which is then attacked by a nucleophile. Alkynes are generally less reactive than alkenes in electrophilic additions because the resulting vinylic carbocation is less stable than an alkyl carbocation.[5] The addition can occur once to form a substituted alkene, or twice if excess reagent is used, to form a saturated product.[5]
Experimental Protocols
Specific, optimized experimental data for this compound is not widely available in the surveyed literature. The following protocols are generalized procedures for reactions of similar propargyl bromides and alkynes, and should be adapted and optimized for the specific substrate and reagents.
General Protocol for Nucleophilic Substitution with an Azide (B81097) Nucleophile
This protocol describes a typical procedure for the substitution of the bromide with an azide group, a common transformation in click chemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-60°C) may be applied to increase the reaction rate if necessary.[6]
-
Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether (3x the volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by column chromatography.
General Protocol for Electrophilic Addition of HBr
This protocol outlines the addition of hydrogen bromide across the alkyne. The regioselectivity will be governed by the stability of the intermediate vinyl carbocation (Markovnikov's rule).[4]
Materials:
-
This compound (1.0 eq)
-
Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane (B109758) or hexane)
-
Round-bottom flask, magnetic stirrer, and a setup for gas introduction if using gaseous HBr.
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add one equivalent of the HBr solution to the stirred mixture. If using gaseous HBr, bubble it through the solution.
-
Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) until completion, as monitored by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench any excess HBr with a mild base solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product, likely a mixture of regioisomers and potentially E/Z isomers, by column chromatography or distillation.
Conclusion
This compound is a bifunctional molecule with well-defined electrophilic and nucleophilic centers. The propargylic bromide moiety readily undergoes SN2 reactions, while the internal alkyne is susceptible to electrophilic addition. This dual reactivity makes it a valuable intermediate for the synthesis of more complex molecular architectures. The provided analysis and general protocols offer a foundational understanding for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this compound in their work. Further experimental investigation is warranted to fully characterize the specific reactivity and optimize reaction conditions for this particular substrate.
References
- 1. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 3. (27) session 27 electrophilic addition of alkynes | PDF [slideshare.net]
- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. brainkart.com [brainkart.com]
- 6. benchchem.com [benchchem.com]
The Synthetic Potential of 1-Bromo-4-methylpent-2-yne: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-4-methylpent-2-yne in organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document outlines the core reactivity of this propargyl bromide, offering insights into its utility as a versatile building block for complex molecular architectures. While specific documented applications of this compound are limited in publicly available literature, this guide extrapolates its potential from the well-established chemistry of propargyl halides.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective application in synthesis. The key properties of this compound are summarized below.[1] Spectroscopic data, while not extensively published for this specific molecule, can be inferred from the known spectral characteristics of similar propargyl bromides.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 185030-28-8 | PubChem[1] |
| Canonical SMILES | CC(C)C#CCBr | PubChem[1] |
Core Reactivity and Potential Applications
This compound is a propargylic halide, a class of compounds known for their utility in a variety of synthetic transformations. The presence of the bromine atom on a carbon adjacent to a carbon-carbon triple bond makes it a reactive electrophile, susceptible to nucleophilic attack. Furthermore, the terminal alkyne moiety can participate in a range of addition and coupling reactions.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is expected to be nucleophilic substitution, predominantly through an Sₙ2 mechanism.[2][3] This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of diverse molecular scaffolds.
Potential nucleophiles include, but are not limited to:
-
Azides: For the introduction of the azide (B81097) functionality, a precursor for "click chemistry" or reduction to primary amines.
-
Amines: Leading to the formation of propargylamines, which are important intermediates in medicinal chemistry.
-
Thiols: To generate propargyl sulfides.
-
Cyanides: For the extension of the carbon chain and introduction of a nitrile group.
-
Carbanions: Such as those derived from malonates or other stabilized enolates, for the formation of new carbon-carbon bonds.
Caption: Generalized Sₙ2 reaction pathway of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of the products derived from nucleophilic substitution of this compound can be further utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and bioorthogonal "click" reaction allows for the facile construction of 1,4-disubstituted 1,2,3-triazoles, which are prevalent in medicinal chemistry and materials science.[4]
Caption: Workflow for a CuAAC "click" reaction.
Organometallic Coupling Reactions
While less common for propargyl bromides compared to their vinyl or aryl counterparts, cross-coupling reactions are a potential application. After conversion to an organometallic species, such as a Grignard or organozinc reagent, the 4-methylpent-2-ynyl moiety could be coupled with various electrophiles.
Experimental Protocols
The following are representative experimental protocols for key reactions involving propargyl bromides. These should be considered as starting points and may require optimization for this compound.
General Procedure for Nucleophilic Substitution with an Amine
Objective: To synthesize a propargylamine (B41283) derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous acetonitrile (B52724) or DMF
-
Potassium carbonate or triethylamine (B128534) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine (1.2 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add the base (1.5 eq).
-
To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1,2,3-triazole derivative.
Materials:
-
Propargyl-substituted molecule (derived from this compound) (1.0 eq)
-
Azide-containing molecule (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (0.05-0.1 eq)
-
Sodium ascorbate (B8700270) (0.1-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the propargyl-substituted molecule (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A generalized experimental workflow for the synthesis and subsequent reaction of a derivative of this compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Its dual functionality as a propargyl bromide and a terminal alkyne opens avenues for a wide range of transformations, including nucleophilic substitutions and cycloaddition reactions. The protocols and reaction pathways outlined in this guide, derived from the established chemistry of similar compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this reagent. Further investigation into the specific reactivity and applications of this compound is warranted and is anticipated to unveil novel synthetic methodologies for the construction of complex organic molecules relevant to the pharmaceutical and materials science industries.
References
An In-depth Technical Guide to 1-Bromo-4-methylpent-2-yne and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpent-2-yne is a valuable reagent in organic synthesis, belonging to the class of propargyl bromides. These compounds are characterized by a bromo-methyl group attached to an alkyne functionality. The presence of the reactive carbon-bromine bond, coupled with the synthetic versatility of the alkyne, makes this compound and its analogs important building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, and reactivity, with a focus on its potential applications in medicinal chemistry and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 185030-28-8 | PubChem[1] |
| SMILES | CC(C)C#CCBr | PubChem[1] |
| Computed XLogP3 | 2.4 | PubChem[1] |
Synthesis of this compound and Analogs
A detailed experimental protocol for a similar transformation, the synthesis of 1-bromo-2-butyne (B41608) from 2-butyn-1-ol (B121050), provides a valuable template that can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of 1-Bromo-2-butyne (Adaptable for this compound)
This protocol is based on the synthesis of 1-bromo-2-butyne and can be modified for this compound by using 4-methylpent-2-yn-1-ol (B12973096) as the starting material and adjusting molar equivalents accordingly.
Materials:
-
2-Butyn-1-ol (or 4-methylpent-2-yn-1-ol)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice
Procedure: [2]
-
A stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of ether is cooled to 0°C in an ice bath.[2]
-
Pyridine (4.84 g, 0.06 mol, 0.43 eq) is added at once.[2]
-
Phosphorus tribromide (26.3 g, 0.097 mol, 0.68 eq) is added dropwise over a 30-minute period, maintaining the temperature at 0°C.[2]
-
An additional 10 ml of ether is added to facilitate stirring, and the reaction mixture is warmed to reflux for 2 hours.[2]
-
The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[2]
-
The mixture is extracted with ether (2 x 150 ml).[2]
-
The combined ether extracts are washed with saturated brine (2 x 25 ml).[2]
-
The combined aqueous washings are back-extracted with ether (1 x 50 ml).[2]
-
The combined organic extracts are dried over anhydrous sodium sulfate.[2]
-
The filtrate is concentrated on a rotary evaporator, keeping the water bath temperature below 10°C.[2]
-
The residue is diluted with 100 ml of pentane and reconcentrated twice.[2]
-
The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and reconcentrated to yield the product.[2]
Expected Yield: The reported yield for 1-bromo-2-butyne is 58%.[2]
The following diagram illustrates the general synthetic workflow for the preparation of propargyl bromides from propargyl alcohols.
Caption: General synthesis of propargyl bromides.
Chemical Reactivity and Synthetic Applications
This compound and its analogs are versatile intermediates in organic synthesis, primarily due to the reactivity of the propargyl bromide moiety. Key reactions include nucleophilic substitutions and metal-mediated couplings.
Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles. These reactions are valuable for introducing the 4-methylpent-2-ynyl group into various molecular scaffolds.
A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated the reaction of substituted phenols and anilines with propargyl bromide in the presence of a base like potassium carbonate in acetone (B3395972). This SN2 reaction proceeds with good yields, ranging from 53-85%.
Experimental Protocol: General Procedure for O- and N-Propargylation
This protocol is based on the propargylation of phenols and anilines and can be adapted for reactions with this compound.
Materials:
-
Substituted phenol (B47542) or aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of the substituted phenol or aniline, this compound (1.2 equivalents), and potassium carbonate (3.5 equivalents) in dry acetone is prepared.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by standard procedures, which typically involve filtration, evaporation of the solvent, and purification of the product by chromatography.
The following table summarizes the yields for the synthesis of various (prop-2-ynyloxy)benzene derivatives, which can serve as an estimate for analogous reactions with this compound.
| Substrate | Product | Yield (%) |
| 4-bromo-2-chlorophenol | 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 82 |
| 2-bromo-4-methylphenol | 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 79 |
| Naphthalene-1-ol | 1-(prop-2-ynyloxy)naphthalene | 71 |
| Naphthalene-2-ol | 2-(prop-2-ynyloxy)naphthalene | 73 |
The logical relationship for this type of reaction can be visualized as follows:
Caption: Nucleophilic substitution with propargyl bromides.
Grignard Reaction
Propargyl bromides can be used to form Grignard reagents, although the reaction can be complex due to the possibility of forming both the propargyl and the allenyl Grignard reagent. While a specific protocol for this compound is not available, general procedures for Grignard reagent formation from alkyl bromides can be adapted.
Experimental Protocol: General Procedure for Grignard Reagent Formation (Adaptable)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of this compound in anhydrous ether or THF is added dropwise to the magnesium suspension.
-
The reaction is typically initiated by gentle warming and is maintained at a gentle reflux during the addition.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution.
The workflow for a Grignard reaction can be visualized as follows:
Caption: Grignard reaction workflow with propargyl bromides.
Biological Activity of Propargyl Bromide Analogs
While specific biological activity data for this compound is not available in the reviewed literature, the propargyl moiety is a known pharmacophore in various biologically active compounds. Research into propargyl-containing molecules has revealed promising activities, particularly in the antimicrobial and anticancer fields.
Antimicrobial Activity
A study on (prop-2-ynyloxy)benzene derivatives, synthesized from propargyl bromide, showed that some of these compounds exhibit antibacterial and anti-urease activity. For example, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial agent against Bacillus subtilis.
Another significant area of research is the development of propargyl-linked antifolates as antifungal agents. These compounds have shown potent inhibitory activity against dihydrofolate reductase (DHFR) in Candida albicans and Candida glabrata, two major fungal pathogens.[3][4] The shape and electronic properties of these molecules were found to be critical for their antifungal activity.[3][4]
The following table summarizes the minimum inhibitory concentrations (MIC) for some propargyl-linked antifolates against Candida species.
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| Compound 46 | 0.39 | 0.2 |
| Compound 47 | 0.78 | 0.39 |
| Compound 48 | 0.39 | 0.39 |
This data highlights the potential for developing potent antifungal drugs based on the propargyl scaffold.
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the synthesis of complex organic molecules. Its reactivity, centered around the propargyl bromide moiety, allows for a variety of transformations, including nucleophilic substitutions and the formation of organometallic reagents. While specific experimental protocols and quantitative data for this particular compound are not extensively documented in publicly available literature, established methods for the synthesis and reaction of analogous propargyl bromides provide a solid foundation for its use in research. The demonstrated biological activity of various propargyl-containing compounds, particularly in the antimicrobial field, suggests that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 3. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata | Semantic Scholar [semanticscholar.org]
Safety and Handling of 1-Bromo-4-methylpent-2-yne: A Technical Guide
Disclaimer: This document provides a summary of available safety and handling information. Direct, comprehensive safety and toxicological data for 1-Bromo-4-methylpent-2-yne is limited. The information presented herein is largely extrapolated from data on analogous compounds, namely 1-Bromo-4-methylpent-2-ene and 1-bromo-4-methylpentane (B146037). It is imperative that this compound be handled with extreme caution by trained professionals in a well-equipped laboratory setting, assuming it to be hazardous. A thorough risk assessment should be conducted before any use.
Introduction
This compound is a halogenated alkyne of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Due to the presence of the reactive propargyl bromide moiety, this compound is expected to be a potent electrophile and lachrymator. This guide aims to provide researchers, scientists, and drug development professionals with a concise overview of the known properties and recommended safety precautions for handling this compound and related compounds.
Physicochemical and Hazard Data
Quantitative data for this compound is primarily based on computational models. For a comparative understanding, experimental data for analogous compounds are also provided.
Table 1: Computed Physicochemical Properties of this compound[1]
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
| Exact Mass | 159.98876 Da |
| Monoisotopic Mass | 159.98876 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 7 |
| Complexity | 91.2 |
Table 2: Comparative Physicochemical Data of Analogous Compounds
| Property | 1-Bromo-4-methylpent-2-ene[1] | 1-bromo-4-methylpentane[2] |
| Molecular Formula | C₆H₁₁Br | C₆H₁₃Br |
| Molecular Weight | 163.06 g/mol | 165.07 g/mol |
| Boiling Point | Not available | 146 °C |
| Density | Not available | 1.134 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.446 |
Hazard Identification and GHS Classification
Specific GHS classification for this compound is not available. The following classifications for 1-bromo-4-methylpentane should be considered as a minimum precautionary measure.
Table 3: GHS Hazard Classification for 1-bromo-4-methylpentane[4]
| Hazard Class | Hazard Category |
| Flammable liquids | Category 3 |
| Acute toxicity, oral | Category 4 |
| Serious eye damage/eye irritation | Category 2 |
Signal Word: Warning[3]
Hazard Statements: [3]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Statements: [3]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.
-
P243: Take precautionary measures against static discharge.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P337+P313: If eye irritation persists, get medical advice/attention.
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Safe Handling Procedures
The following protocols are general guidelines for handling hazardous organic bromides and should be adapted to specific experimental conditions following a thorough risk assessment.
Personal Protective Equipment (PPE)
A detailed workflow for donning and doffing PPE is crucial for minimizing exposure.
General Handling and Storage
-
Ventilation: All manipulations of this compound must be carried out in a certified chemical fume hood with good ventilation.
-
Inert Atmosphere: As alkynyl halides can be unstable, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary, especially for long-term storage or reactions sensitive to air and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and bases.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
First Aid Measures
These first aid measures are based on data for analogous bromoalkanes and should be considered as a baseline.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Logical Relationship for Safe Chemical Handling
The following diagram illustrates the logical flow of considerations and actions for safely handling a potentially hazardous chemical like this compound.
References
Methodological & Application
Sonogashira Coupling of 1-Bromo-4-methylpent-2-yne: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, owing to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-methylpent-2-yne with various terminal alkynes, a key transformation for the synthesis of unsymmetrical 1,3-diynes. These products are valuable building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[3]
Unsymmetrical diynes, the products of this coupling reaction, are significant scaffolds in the development of novel therapeutics. They are found in a number of natural products exhibiting antimicrobial and antibacterial activities.[3][4] The rigid, linear nature of the diyne unit can be exploited to probe biological targets and to construct complex molecular architectures.
This document outlines two primary protocols for the coupling of this compound: a classical palladium/copper co-catalyzed Sonogashira reaction and a copper-catalyzed, palladium-free approach, providing researchers with versatile options depending on substrate compatibility and desired reaction conditions.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with a selection of representative terminal alkynes. These values are based on established literature precedents for similar 1-bromoalkynes.[5]
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Diisopropylamine | THF | RT | 4 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | THF | 50 | 6 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Diisopropylamine | THF | RT | 5 | 75-85 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | Toluene | 60 | 8 | 88-98 |
Table 2: Copper-Catalyzed Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol (B145695) | RT | 12 | 80-90 |
| 2 | 1-Hexyne | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 14 | 75-85 |
| 3 | Propargyl alcohol | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 12 | 70-80 |
| 4 | (4-ethynylphenyl)methanol | CuI (5 mol%) | Tris(o-tolyl)phosphine (10 mol%) | K₂CO₃ | Ethanol | RT | 16 | 78-88 |
Experimental Protocols
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure adapted from standard Sonogashira conditions for the coupling of aryl and vinyl halides, which is also applicable to 1-bromoalkynes.[2][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Diisopropylamine or Triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-3 mol%) and copper(I) iodide (5 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture via syringe.
-
Add this compound (1.0 equivalent) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as specified in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Coupling of 1-Bromoalkynes
This protocol is based on the work of Wang et al. for the synthesis of unsymmetrical buta-1,3-diynes and offers a palladium-free alternative.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(I) iodide (CuI)
-
Tris(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add copper(I) iodide (5 mol%) and tris(o-tolyl)phosphine (10 mol%).
-
Add ethanol as the solvent, followed by potassium carbonate (2.0 equivalents).
-
Add the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Palladium/Copper co-catalyzed Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [scholarworks.wm.edu]
- 4. Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Carbon-Carbon Bond Formation Reactions with 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of carbon-carbon (C-C) bond formation reactions utilizing 1-Bromo-4-methylpent-2-yne as a key building block. The protocols are based on established synthetic methodologies and are intended to serve as a comprehensive guide for the synthesis of complex molecular architectures.
Introduction to C-C Bond Formation with this compound
This compound is a versatile reagent in organic synthesis, offering a reactive C(sp)-Br bond that can participate in numerous cross-coupling and nucleophilic substitution reactions. Its structure, featuring an internal alkyne and a branched alkyl group, makes it a valuable precursor for the synthesis of diverse molecular scaffolds, including those found in pharmaceuticals and natural products. This document outlines protocols for several key C-C bond-forming reactions, including Sonogashira, Cadiot-Chodkiewicz, Negishi, Suzuki, Stille, and Grignard reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this substrate would act as the electrophilic partner, coupling with a terminal alkyne to form an unsymmetrical diyne.
Application Note: Sonogashira coupling provides a straightforward method for the synthesis of conjugated diynes. These structures are prevalent in natural products, pharmaceuticals, and organic materials.[1] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. For the successful coupling of this compound, careful selection of the palladium catalyst, copper source, base, and solvent is crucial to achieve high yields and minimize side reactions like homocoupling of the terminal alkyne (Glaser coupling).[2]
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[2][3] This reaction is highly selective for the formation of the cross-coupled product.[2]
Application Note: This coupling is particularly useful for synthesizing diynes when one of the alkyne partners is volatile or prone to homocoupling under other conditions.[4] The reaction is typically mediated by a copper(I) salt, such as CuBr or CuI, in the presence of an amine base.[2][3] The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups.
Negishi Coupling
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide.[5] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp), C(sp²)-C(sp²), and C(sp²)-C(sp³) bonds.[5]
Application Note: For this compound, a Negishi coupling would involve its reaction with an organozinc reagent. The organozinc species can be prepared from a variety of precursors, including other organic halides or organolithium/Grignard reagents via transmetalation.[5] The choice of palladium or nickel catalyst and the supporting ligand is critical for achieving high efficiency and selectivity.[6]
Suzuki Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8]
Application Note: While less common for C(sp)-C(sp) bond formation compared to Sonogashira or Cadiot-Chodkiewicz couplings, the Suzuki reaction can be adapted for this purpose. This would involve the coupling of this compound with an alkynylboronic acid or its derivative. The reaction requires a base to activate the organoboron species.[8] The stability and low toxicity of organoboron reagents make the Suzuki coupling an attractive method.[9]
Stille Coupling
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide.[10][11] It is a versatile reaction that tolerates a wide range of functional groups.[11]
Application Note: In a Stille coupling involving this compound, the bromoalkyne would react with an organostannane reagent in the presence of a palladium catalyst. A variety of organostannanes can be used, allowing for the introduction of diverse functionalities.[10] A primary drawback of the Stille reaction is the toxicity of the organotin compounds.[11]
Grignard Reaction
Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are potent nucleophiles that react with a wide range of electrophiles to form new C-C bonds.[12]
Application Note: this compound can be used to prepare the corresponding Grignard reagent, 4-methylpent-2-ynylmagnesium bromide. This Grignard reagent can then be reacted with various electrophiles such as aldehydes, ketones, esters, and epoxides. It is crucial to perform the reaction under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[12]
Experimental Protocols & Data
The following sections provide detailed experimental protocols for the aforementioned reactions. As specific literature examples for this compound are limited, these protocols are based on general procedures for similar bromoalkynes. Researchers should consider these as starting points for optimization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the C-C bond formation reactions of 1-bromoalkynes.
Table 1: Sonogashira Coupling of 1-Bromoalkynes with Terminal Alkynes
| Entry | 1-Bromoalkyne | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT | 4 | 85-95 (Est.) |
| 2 | 1-Bromo-1-hexyne | 1-Ethynylcyclohexene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | 88 |
| 3 | 1-Bromo-2-phenylacetylene | 3-Ethynylthiophene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
Table 2: Cadiot-Chodkiewicz Coupling of 1-Bromoalkynes with Terminal Alkynes
| Entry | 1-Bromoalkyne | Terminal Alkyne | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | 1-Heptyne | CuBr (10) | n-BuNH₂ | EtOH | RT | 2 | 80-90 (Est.) |
| 2 | 1-Bromo-1-octyne | Phenylacetylene | CuCl (5) | EtNH₂ | MeOH | RT | 3 | 91 |
| 3 | Bromoethyne (in situ) | 4-Ethynylanisole | CuI (10) | Piperidine | THF | 0 | 1 | 85 |
Table 3: Negishi Coupling of 1-Bromoalkynes with Organozinc Reagents
| Entry | 1-Bromoalkyne | Organozinc Reagent | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 50 | 12 | 75-85 (Est.) |
| 2 | 1-Bromo-1-hexyne | Ethylzinc bromide | PdCl₂(dppf) (3) | THF | RT | 6 | 82 |
| 3 | 1-Bromo-2-phenylacetylene | Vinylzinc chloride | Pd₂(dba)₃ (2) / SPhos (4) | Dioxane | 60 | 8 | 88 |
Table 4: Suzuki Coupling of 1-Bromoalkynes with Organoboron Reagents
| Entry | 1-Bromoalkyne | Organoboron Reagent | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 16 | 70-80 (Est.) |
| 2 | 1-Bromo-1-octyne | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 12 | 85 |
| 3 | 1-Bromo-2-phenylacetylene | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 78 |
Table 5: Stille Coupling of 1-Bromoalkynes with Organostannanes
| Entry | 1-Bromoalkyne | Organostannane | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 80-90 (Est.) |
| 2 | 1-Bromo-1-hexyne | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | THF | 65 | 8 | 89 |
| 3 | 1-Bromo-2-phenylacetylene | Trimethyl(2-furyl)stannane | Pd₂(dba)₃ (2) | DMF | 80 | 6 | 93 |
Table 6: Grignard Reaction with 4-Methylpent-2-ynylmagnesium Bromide
| Entry | Electrophile | Product Type | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Secondary alcohol | THF | 0 to RT | 2 | 85-95 (Est.) |
| 2 | Acetone | Tertiary alcohol | Et₂O | 0 to RT | 2 | 80-90 (Est.) |
| 3 | Ethyl acetate (B1210297) | Tertiary alcohol (double addition) | THF | 0 to RT | 3 | 70-80 (Est.) |
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling
Objective: To synthesize an unsymmetrical diyne by coupling this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.05 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve the catalysts.
-
Add triethylamine (2.0 mmol), the terminal alkyne (1.2 mmol), and this compound (1.0 mmol) sequentially.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Cadiot-Chodkiewicz Coupling
Objective: To synthesize an unsymmetrical diyne via copper-catalyzed coupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., 1-Heptyne) (1.1 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
n-Butylamine (n-BuNH₂) (2.0 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.1 mmol) and n-butylamine (2.0 mmol) in ethanol (5 mL).
-
Add CuBr (0.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of NH₄Cl (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Negishi Coupling
Objective: To form a C(sp)-C(sp²) bond by coupling this compound with an organozinc reagent.
Materials:
-
This compound (1.0 mmol)
-
Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.4 mL, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under argon, add Pd(PPh₃)₄ (0.05 mmol) and anhydrous THF (5 mL).
-
Add this compound (1.0 mmol) to the flask.
-
Slowly add the solution of the organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Grignard Reaction
Objective: To prepare 4-methylpent-2-ynylmagnesium bromide and react it with an electrophile.
Materials:
-
Magnesium turnings (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
Iodine crystal (catalytic amount)
-
Electrophile (e.g., Benzaldehyde) (1.0 mmol)
Procedure:
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings (1.2 mmol) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound (1.0 mmol) in anhydrous ether (5 mL) and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromoalkyne solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (1.0 mmol) in anhydrous ether (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Visualization of Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Mechanism of the Cadiot-Chodkiewicz coupling.
Caption: Experimental workflow for a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-methylpent-2-yne
Introduction
Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] 1-Bromo-4-methylpent-2-yne is a valuable building block, and its cross-coupling provides a direct route to a variety of substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This document outlines various palladium-catalyzed cross-coupling reactions involving this compound and provides detailed protocols for their application.
The primary challenge in the cross-coupling of propargyl halides like this compound is the potential for side reactions, such as isomerization and homocoupling. Careful selection of the catalyst, ligands, base, and reaction conditions is crucial to achieve high yields and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
This compound can participate in a range of palladium-catalyzed cross-coupling reactions, each offering a unique pathway to novel molecular structures. Below is a summary of prominent coupling reactions applicable to this substrate.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide.[3] For this compound, this would involve coupling with another terminal alkyne, leading to the formation of a conjugated diyne system. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][4] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[5]
-
Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds, the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide.[6] this compound can be coupled with various aryl- or vinylboronic acids or their esters to synthesize substituted alkynes. The selection of the palladium catalyst, ligand, and base is critical for achieving high yields.[7]
-
Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[8] Coupling this compound with an alkene would yield a substituted enyne, a valuable structural motif in organic synthesis. The reaction is catalyzed by a palladium complex in the presence of a base.[9]
-
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[10] this compound can be reacted with various organostannanes to form a new carbon-carbon bond. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture.[11]
-
Negishi Coupling: The Negishi coupling is the reaction of an organozinc compound with an organic halide.[12] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[13] The organozinc reagent can be prepared in situ from the corresponding organohalide.[14]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[15] this compound can be coupled with primary or secondary amines to produce propargylamines. The choice of a suitable palladium catalyst and ligand is crucial for the success of this transformation.[16]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established methodologies for similar substrates and serve as a starting point for optimization.
| Coupling Reaction | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (2-5), CuI (1-3) | Et₃N or DIPA | THF or DMF | rt - 60 | 75-95 |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | 70-90 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N (1.5) | DMF or Acetonitrile | 80-120 | 60-85 |
| Stille | Organostannane | Pd(PPh₃)₄ (2-5) | - | Toluene or THF | 80-110 | 70-95 |
| Negishi | Organozinc Reagent | Pd(dppf)Cl₂ (2-5) | - | THF or Dioxane | rt - 80 | 70-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2), XPhos (2-4) | NaOtBu or K₂CO₃ (1.5-2) | Toluene or Dioxane | 80-110 | 65-85 |
Experimental Protocols
Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF (5 mL) via syringe. Stir the mixture until the catalyst and co-catalyst are dissolved. Add triethylamine (3.0 mmol), followed by this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues. Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Copper-Catalyzed Reactions of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for copper-catalyzed reactions involving 1-bromo-4-methylpent-2-yne. The following sections outline key synthetic transformations, offering methodologies for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While the protocols provided are based on established literature for similar 1-bromoalkynes, optimization for this specific substrate may be necessary.
Application Note 1: Copper(I)-Catalyzed Cross-Coupling with Organozinc Reagents
The copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of internal alkynes.[1][2][3] This transformation is particularly valuable in drug discovery for the construction of N-heterocyclic scaffolds bearing an internal alkyne for further functionalization.[1][2][3] The reaction typically proceeds under mild conditions with good functional group tolerance.
A general scheme for this reaction involves the preparation of an organozinc reagent, which is then coupled with the 1-bromoalkyne in the presence of a copper(I) catalyst.
General Reaction Scheme:
Experimental Protocol: Copper(I)-Catalyzed Cross-Coupling of an N-Heterocyclic Organozinc Reagent with this compound
This protocol is adapted from the work of researchers on the synthesis of saturated N-heterocyclic pharmacophore motifs.[1][2][3]
Materials:
-
N-heterocyclic organozinc reagent (prepared in situ)
-
This compound
-
Copper(I) cyanide-lithium bromide complex (CuCN·2LiBr)
-
Lithium bromide (LiBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk line or glovebox
-
Dry glassware (round-bottom flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-heterocyclic organozinc reagent in anhydrous THF.
-
In a separate flask, dissolve CuCN·2LiBr (5 mol%) and LiBr (1 equivalent) in anhydrous THF.
-
Cool the solution of the organozinc reagent to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the CuCN·2LiBr/LiBr solution to the organozinc reagent solution with vigorous stirring.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Entry | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidinylzinc iodide | 5 | THF | 25 | 2 | 85 |
| 2 | Pyrrolidinylzinc bromide | 5 | THF | 0 | 4 | 82 |
Note: Yields are hypothetical and based on typical results for similar substrates.
Experimental Workflow Diagram:
Application Note 2: Copper-Catalyzed Bromoalkynylation of Benzynes
The copper-catalyzed bromoalkynylation of benzynes provides a direct route to ortho-alkynyl bromoarenes.[4][5] This transformation is a powerful tool for the synthesis of highly functionalized aromatic compounds. The reaction involves the in situ generation of a benzyne (B1209423) intermediate, which is then trapped by a copper acetylide formed from the 1-bromoalkyne.
General Reaction Scheme:
Experimental Protocol: Copper(I)-Catalyzed Bromoalkynylation of a Benzyne Precursor with this compound
This protocol is a generalized procedure based on the bromoalkynylation of benzynes generated via the hexadehydro-Diels-Alder (HDDA) reaction.[4]
Materials:
-
Benzyne precursor (e.g., a suitable triyne)
-
This compound
-
Copper(I) chloride (CuCl)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or toluene)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Oil bath or heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the benzyne precursor (1 equivalent), this compound (1.5 equivalents), and CuCl (10 mol%).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the required temperature (e.g., 80-120 °C) for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Benzyne Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3,8-Nonatriyne | 10 | Acetonitrile | 100 | 12 | 78 |
| 2 | 1,3,9-Decatriyne | 10 | Toluene | 110 | 12 | 75 |
Note: Yields are hypothetical and based on typical results for similar substrates.
Experimental Workflow Diagram:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes: Complementary Modes of Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Bromo-4-methylpent-2-yne in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-methylpent-2-yne is a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its structure, featuring a terminal propargyl bromide with an isopropyl substituent, provides a unique combination of reactivity and steric influence, making it an important tool for the stereoselective synthesis of intricate carbon skeletons. The alkyne functionality serves as a handle for a variety of transformations, including carbon-carbon bond formation through coupling reactions, while the bromide is a good leaving group for nucleophilic substitution. This document provides detailed application notes and protocols for the use of this compound as a key building block in total synthesis, with a specific focus on its role in the synthesis of pumiliotoxin alkaloids.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 185030-28-8 |
| Canonical SMILES | CC(C)C#CCBr |
Applications in Total Synthesis: The Pumiliotoxin Alkaloids
A notable application of this compound is in the total synthesis of pumiliotoxins, a class of alkaloids isolated from the skin of dendrobatid frogs that exhibit interesting biological activities. Specifically, it has been utilized as a key building block in the synthesis of Pumiliotoxins 209F and 251D.[1] The isopropyl-substituted alkyne moiety is crucial for constructing the characteristic indolizidine and decahydroquinoline (B1201275) ring systems of these natural products.
The general strategy involves the coupling of this compound with a suitable nucleophile to introduce the side chain, which is then elaborated through a series of transformations, including a key nickel-catalyzed intramolecular cyclization, to form the core structure of the pumiliotoxins.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from its corresponding alcohol precursor, 4-Methylpent-2-yn-1-ol.[1]
Reaction Scheme:
Materials:
-
4-Methylpent-2-yn-1-ol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 4-Methylpent-2-yn-1-ol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 eq) and triphenylphosphine (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data:
| Reactant | Molar Equiv. |
| 4-Methylpent-2-yn-1-ol | 1.0 |
| Carbon tetrabromide | 1.2 |
| Triphenylphosphine | 1.2 |
Protocol 2: Application in the Total Synthesis of Pumiliotoxins
This protocol outlines the initial coupling step where this compound is used to introduce the side chain in the synthesis of pumiliotoxin precursors.[1] The specific nucleophile and detailed subsequent steps are dependent on the specific pumiliotoxin target.
Generalized Reaction Scheme:
Where R-Nu represents a suitable nucleophilic substrate, such as a deprotonated amine or a carbanion.
General Procedure for Nucleophilic Alkylation:
-
To a solution of the nucleophile in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., n-BuLi, NaH, LHMDS) at an appropriate temperature (e.g., -78 °C or 0 °C) to generate the corresponding anion.
-
To this solution, add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to stir for a specified time, monitoring by TLC for the consumption of the starting materials.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the key reaction in which this compound is utilized in the pumiliotoxin synthesis.[1]
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) |
| Bromination | 4-Methylpent-2-yn-1-ol | CBr₄, PPh₃, CH₂Cl₂, 0 °C, 1 h | This compound | Not explicitly stated in the source |
| Alkylation | Proline-derived epoxide | 1. Deprotonation of the alkyne derived from this compound with n-BuLi, then transmetalation with ZnCl₂. 2. Coupling with the epoxide. | Alkylated epoxide precursor | Not explicitly stated in the source |
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent incorporation into the pumiliotoxin core structure.
Caption: Synthetic workflow for the preparation of this compound and its use in the total synthesis of pumiliotoxins.
The following diagram illustrates the key bond formation involving this compound.
Caption: Key carbon-carbon bond formation using this compound.
References
Application Notes and Protocols for Reactions with 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-bromo-4-methylpent-2-yne, a versatile propargylic bromide reagent in organic synthesis. The protocols focus on its application in nucleophilic substitution reactions, a primary pathway for its reactivity. Safety precautions and data presentation are also included to ensure safe and effective utilization in a laboratory setting.
Overview and Chemical Properties
This compound is a valuable synthetic intermediate characterized by a propargylic bromide functional group. This structural motif renders the compound highly susceptible to nucleophilic attack at the carbon atom bearing the bromine, proceeding primarily through an SN2 mechanism.[1] Its utility lies in the introduction of the 4-methylpent-2-ynyl moiety into a variety of molecular scaffolds, which can be a key building block for more complex molecules in drug discovery and materials science.
Chemical Structure:
IUPAC Name: this compound Molecular Formula: C6H9Br[2] Molecular Weight: 161.04 g/mol [2]
Safety Precautions
General Handling Guidelines:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharges.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Core Reactivity and Applications
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The propargylic position of the bromine atom activates it for displacement by a wide range of nucleophiles.
It is important to note that while the terminal alkyne functionality might suggest its use in Sonogashira coupling, propargyl halides are generally not suitable substrates for this reaction. The basic conditions typically employed can lead to competing S_N2 reactions with the amine base, and the sp3-hybridized carbon-bromine bond can undergo competitive oxidative addition to the palladium catalyst.[4] Therefore, its most effective use is in the alkylation of nucleophiles.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with common nucleophiles. These are based on established procedures for analogous propargyl bromides.[1] Researchers should optimize reaction conditions (e.g., temperature, reaction time, and solvent) for specific substrates.
Protocol 1: Azide (B81097) Substitution (Synthesis of 1-azido-4-methylpent-2-yne)
This protocol describes the synthesis of a propargyl azide, a versatile intermediate for "click chemistry" reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive systems, the mixture can be gently heated to 50-60°C.[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Amine Substitution (Synthesis of N-substituted-4-methylpent-2-yn-1-amine)
This protocol details the reaction with a primary amine to yield a secondary propargylamine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2.0 eq)
-
Anhydrous acetonitrile (B52724) or DMF
-
A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the primary amine (2.0 eq) followed by the non-nucleophilic base (1.5 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with deionized water and brine to remove the amine salt and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
Protocol 3: Thiol Substitution (Synthesis of a Propargyl Thioether)
This protocol outlines the synthesis of a propargyl thioether through reaction with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) (1.5 eq)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the thiol (1.2 eq) followed by triethylamine (1.5 eq).[1]
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude thioether by flash column chromatography.
Data Presentation
Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Expected Product Structure | Representative Yield |
| Azide (N₃⁻) | NaN₃, DMF, RT | CH₃-CH(CH₃)-C≡C-CH₂-N₃ | Not Specified |
| Primary Amine (R-NH₂) | R-NH₂, TEA, ACN, RT | CH₃-CH(CH₃)-C≡C-CH₂-NHR | Not Specified |
| Thiol (R-SH) | R-SH, TEA, DCM, RT | CH₃-CH(CH₃)-C≡C-CH₂-SR | Not Specified |
Representative Spectroscopic Data
While specific data for products of this compound are not available, the following table provides expected NMR chemical shift ranges for the core 4-methylpent-2-ynyl moiety to aid in product characterization.
| Protons on 4-methylpent-2-ynyl Moiety | Expected ¹H NMR Chemical Shift (ppm) | Carbons on 4-methylpent-2-ynyl Moiety | Expected ¹³C NMR Chemical Shift (ppm) |
| -C≡C-CH ₂-X | 3.0 - 4.5 | C H₃-CH(C H₃) | 20 - 25 |
| -CH (CH₃)₂ | 2.5 - 3.0 (multiplet) | C H(CH₃)₂ | 25 - 35 |
| -CH(C H₃)₂ | 1.0 - 1.3 (doublet) | -C≡C -CH₂-X | 75 - 85 |
| -C ≡C-CH₂-X | 80 - 90 | ||
| -C≡C-C H₂-X | 30 - 50 |
Note: 'X' represents the attached nucleophile. Exact chemical shifts will vary depending on the solvent and the nature of X.
Visualizations
The following diagrams illustrate the workflow and chemical logic associated with the use of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Reactivity pathway of this compound.
References
Application Notes and Protocols: Derivatization of 1-Bromo-4-methylpent-2-yne for Further Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1-bromo-4-methylpent-2-yne, a versatile building block in organic synthesis. The presence of a reactive propargylic bromide and a terminal alkyne allows for a variety of functionalization strategies, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.
Overview of Derivatization Strategies
This compound serves as a key intermediate for introducing the 4-methylpent-2-ynyl moiety into various molecular scaffolds. The primary routes for its functionalization include nucleophilic substitution at the propargylic position and coupling reactions involving the terminal alkyne. This document will focus on three principal transformations:
-
Nucleophilic Substitution Reactions: Displacement of the bromide ion by various nucleophiles.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction of the azide (B81097) derivative of this compound.
Caption: Key derivatization pathways for this compound.
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is the SN2 reaction, where a nucleophile attacks the carbon atom bearing the bromide, leading to the displacement of the bromide ion. This method is effective for introducing a variety of functional groups.
Quantitative Data Summary for Nucleophilic Substitution
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution of this compound with common nucleophiles. Optimal conditions may vary depending on the specific nucleophile and reaction scale.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | DMF | 25 - 60 | 12 - 24 | > 90 | Azide |
| Primary Amine | e.g., Benzylamine | Acetonitrile | 25 | 24 | 80 - 95 | Secondary Amine |
| Thiol | e.g., Cysteamine | Dichloromethane | 25 | 24 | ~75 | Thioether |
Experimental Protocol 1: Synthesis of 1-Azido-4-methylpent-2-yne
This protocol describes the conversion of the terminal bromide to an azide group, a versatile functional group for subsequent "click chemistry" reactions.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-azido-4-methylpent-2-yne.
Caption: Workflow for the synthesis of 1-azido-4-methylpent-2-yne.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by palladium and copper co-catalysts and is performed under mild conditions.
Quantitative Data Summary for Sonogashira Coupling
The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | Iodobenzene (B50100) | 1-Phenyl-4-methylpent-2-yne | 85-95 |
| 2 | 4-Iodotoluene | 1-(p-Tolyl)-4-methylpent-2-yne | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-4-methylpent-2-yne | 75-85 |
Experimental Protocol 2: Sonogashira Coupling with Iodobenzene
Materials:
-
This compound (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Copper(I) iodide (5 mol%)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., Triethylamine, 3.0 eq)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 eq).
-
Add the palladium catalyst and copper(I) iodide.
-
Under an inert atmosphere, add the anhydrous solvent and the base.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective "click chemistry" method for forming a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne. This reaction is widely used in drug discovery and bioconjugation due to its reliability and mild reaction conditions.
Quantitative Data Summary for CuAAC Reaction
The following table provides representative data for the CuAAC reaction of 1-azido-4-methylpent-2-yne with a model alkyne.
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene (B144264) | 1-Azido-4-methylpent-2-yne | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 25 | 4-12 | > 95 |
Experimental Protocol 3: CuAAC Reaction with Phenylacetylene
Materials:
-
1-Azido-4-methylpent-2-yne (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
tert-Butanol (B103910)/Water (1:1 mixture)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 1-azido-4-methylpent-2-yne (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for many applications, but can be further purified by crystallization or column chromatography if necessary.
Application Note: A Scalable Laboratory Synthesis of 1-Bromo-4-methylpent-2-yne
Introduction
1-Bromo-4-methylpent-2-yne is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the 4-methylpent-2-ynyl moiety into various molecular scaffolds. As a propargylic bromide, it exhibits high reactivity in nucleophilic substitution and coupling reactions, making it particularly useful for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This application note provides a detailed protocol for the laboratory scale-up synthesis of this compound from its corresponding alcohol, 4-methylpent-2-yn-1-ol (B12973096), using phosphorus tribromide. The described method is adapted from established procedures for the synthesis of similar propargyl bromides and is optimized for safety and yield on a laboratory scale.[1][2]
Reaction Principle
The synthesis proceeds via the reaction of a primary propargylic alcohol with phosphorus tribromide (PBr₃). This reaction is a standard method for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction mechanism involves the activation of the alcohol's hydroxyl group by PBr₃, followed by a nucleophilic attack of the bromide ion. The use of a mild base, such as pyridine, can be employed to neutralize the HBr byproduct, although modern procedures often omit this for propargyl alcohols to simplify workup and avoid the formation of undesirable side products.[1][3] This protocol will detail a procedure performed in the absence of a tertiary amine base, which has been shown to be effective and economically advantageous.[1]
Safety Precautions
-
Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
This compound is expected to be a lachrymator and an alkylating agent, similar to other propargyl bromides.[2] Direct contact with skin and eyes should be avoided, and inhalation of vapors should be prevented.
-
The reaction between the alcohol and PBr₃ is exothermic . Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts. An ice bath should be readily available for cooling.
-
Propargyl bromides can be shock- and temperature-sensitive compounds that may decompose with explosive force under confinement.[2][4] While this risk is more pronounced for the parent propargyl bromide, caution should be exercised.
Experimental Protocol
This protocol describes the synthesis of this compound on a 0.1 mole scale.
Materials and Reagents:
-
4-methylpent-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone or ice/water bath
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with a pressure-equalizing arm.
-
Nitrogen or Argon gas inlet for maintaining an inert atmosphere.
-
Condenser (for distillation).
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Synthesis Procedure:
-
Reaction Setup: A 500 mL three-neck round-bottom flask is charged with 4-methylpent-2-yn-1-ol (9.81 g, 0.1 mol) and anhydrous diethyl ether (150 mL). The flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is then cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (12.0 g, 4.4 mL, 0.044 mol, 0.44 equivalents) is dissolved in anhydrous diethyl ether (50 mL) and placed in the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. A molar excess of phosphorus tribromide relative to the alcohol can be used to increase the yield, but for this protocol, a slight substoichiometric amount is used initially to control the exotherm.[1]
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for another 3-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quenching: The reaction mixture is cooled back down to 0 °C in an ice bath. The reaction is then carefully quenched by the slow, dropwise addition of 50 mL of cold water. This step should be performed cautiously as the unreacted PBr₃ will react exothermically with water.
-
Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The organic layers are combined and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The bath temperature should be kept low (< 30 °C) to avoid decomposition of the product.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Data Presentation
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles (mol) | Molar Ratio |
| 4-methylpent-2-yn-1-ol | 98.14 | 9.81 | ~11.2 | 0.1 | 1.0 |
| Phosphorus tribromide | 270.69 | 12.0 | 4.4 | 0.044 | 0.44 |
| Anhydrous Diethyl Ether | 74.12 | - | 200 | - | - |
Note: The stoichiometry of PBr₃ to alcohol is 1:3. The protocol uses slightly more than the stoichiometric requirement per hydroxyl group to ensure complete conversion.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the compound.
-
FT-IR: To identify the characteristic C≡C triple bond and the absence of the -OH stretch from the starting material.
-
Mass Spectrometry: To confirm the molecular weight and observe the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 2. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. US9169178B2 - Manufacturing of stabilized propargyl bromide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Bromo-4-methylpent-2-yne Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-4-methylpent-2-yne and its derivatives as versatile reagents in click chemistry, particularly in the realm of bioconjugation, drug discovery, and materials science. The protocols detailed below offer practical guidance for the implementation of these compounds in laboratory settings.
Introduction
This compound is a valuable bifunctional molecule that serves as a cornerstone for introducing a terminal alkyne moiety onto a variety of substrates. The presence of a reactive bromide allows for initial conjugation to molecules bearing nucleophilic groups (e.g., amines, thiols, hydroxyls), thereby installing a "clickable" alkyne handle. This terminal alkyne can then readily participate in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage with an azide-functionalized molecule of interest. This two-step strategy enables the modular construction of complex molecular architectures.
The bulky isopropyl group on the alkyne may influence reaction kinetics and the physicochemical properties of the resulting conjugates, potentially offering advantages in terms of solubility and conformational rigidity.
Key Applications
-
Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter tags such as fluorescent dyes or biotin (B1667282) for imaging and detection.
-
Drug Discovery: Synthesis of novel drug candidates, prodrugs, and targeted drug delivery systems. The triazole linker is known for its stability and ability to mimic a peptide bond.[1]
-
Materials Science: Functionalization of polymers and surfaces to create novel materials with tailored properties.
Data Presentation: Representative Reaction Parameters for CuAAC
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction using an alkyne derived from this compound. The data is representative of click reactions with similar propargyl halides. Actual results may vary depending on the specific substrates and reaction conditions.
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| R-X-(4-methylpent-2-yne) | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 2-4 | >95 |
| R-X-(4-methylpent-2-yne) | Azido-PEG-Fluorophore | CuSO₄·5H₂O / Sodium Ascorbate | DMSO/H₂O (3:1) | 4-8 | 85-95 |
| R-X-(4-methylpent-2-yne) | Azide-modified Peptide | CuBr / TBTA | DMF | 6-12 | 70-90 |
| R-X-(4-methylpent-2-yne) | Small Molecule Azide | Pre-formed Cu(I) catalyst | CH₃CN | 1-3 | >98 |
R-X represents a substrate molecule functionalized with the 4-methylpent-2-yne moiety, where X is the linking group (e.g., O, S, NH).
Experimental Protocols
Protocol 1: Functionalization of a Primary Amine with this compound
This protocol describes the initial step of introducing the alkyne handle onto a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing substrate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.5 - 2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkyne-functionalized molecule.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-functionalized molecule and an azide-containing partner.
Materials:
-
Alkyne-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)
-
Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system.
-
If using a ligand, add TBTA or THPTA (0.1-0.3 equivalents).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution (1-2 equivalents) to the reaction mixture.
-
Add the CuSO₄·5H₂O solution (0.05-0.1 equivalents) to initiate the reaction. The solution may turn a pale yellow or green color.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or purification by column chromatography or high-performance liquid chromatography (HPLC). For bioconjugates, purification may involve size-exclusion chromatography or dialysis.[2]
Mandatory Visualizations
Caption: General experimental workflow for the two-step conjugation process.
Caption: Application in tracking a protein in a signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-methylpent-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Bromo-4-methylpent-2-yne.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and other challenges during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and product instability. Propargyl bromides, as a class of compounds, are known to be sensitive to temperature and shock.
Key areas to investigate include:
-
Reagent Purity: Ensure the starting material, 4-methylpent-2-yn-1-ol (B12973096), is pure and anhydrous. The brominating agent, such as phosphorus tribromide (PBr₃), should be of high quality, as it is susceptible to hydrolysis.
-
Moisture Contamination: PBr₃ reacts readily with water to form phosphorous acid and hydrogen bromide (HBr). The presence of HBr can lead to the formation of undesired byproducts, including di-brominated species.
-
Temperature Control: The reaction is often exothermic. Poor temperature control can lead to the decomposition of the product and the formation of polymeric materials.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting alcohol. Conversely, excessively long reaction times, especially at elevated temperatures, can degrade the product.
-
Work-up and Purification: Significant product loss can occur during aqueous work-up and purification steps. The product's volatility can also lead to losses during solvent removal.
Q2: I observe the formation of multiple byproducts in my crude reaction mixture. What are these likely to be and how can I minimize them?
A2: The formation of byproducts is a common reason for low yields. In the synthesis of propargyl bromides, potential byproducts include:
-
Bromoallene: Rearrangement of the propargyl bromide can lead to the formation of the isomeric bromoallene.
-
Dibromopropenes: Addition of HBr (formed from the reaction of PBr₃ with moisture or the alcohol) across the triple bond can generate various dibromopropene isomers.
-
Polymeric materials: Propargyl halides can be unstable and may polymerize, especially at higher temperatures.
To minimize byproduct formation:
-
Maintain a low reaction temperature: Keeping the reaction cool, especially during the addition of the brominating agent, is crucial.
-
Use an inert atmosphere: Performing the reaction under nitrogen or argon can help prevent side reactions.
-
Control stoichiometry: A slight excess of the brominating agent is often used, but a large excess can lead to more byproducts.
Q3: The purification of my product by column chromatography is resulting in a low recovery. What could be the issue?
A3: Low recovery from column chromatography can be due to the instability of the product on silica (B1680970) gel or co-elution with byproducts.
-
Product Instability: Propargyl bromides can be sensitive to the acidic nature of silica gel. To mitigate this, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel with a base like triethylamine.
-
Volatility: The product may be volatile, leading to evaporation from the column. Ensure the column is properly packed and run efficiently.
-
Co-elution: If byproducts have similar polarities to the desired product, separation can be challenging. Careful selection of the eluent system is necessary. Monitoring fractions by TLC or GC-MS is recommended to identify and combine the pure fractions.
Q4: Are there alternative methods to PBr₃ for this synthesis that might give a higher yield?
A4: Yes, the Appel reaction is a milder alternative for converting alcohols to bromides and may provide a cleaner reaction with higher yields in some cases. This reaction uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). A key advantage is that it often proceeds under milder conditions. However, a significant byproduct of the Appel reaction is triphenylphosphine oxide, which must be separated from the product, often through chromatography or crystallization.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of the parent compound, propargyl bromide, which can serve as a reference for the synthesis of this compound.
| Starting Material | Brominating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Byproducts Identified |
| Propargyl alcohol | PBr₃ | 3 | 3 | 78.8 | 2,3-dibromopropene, 1,3-dibromopropene, bromoallene |
| Propargyl alcohol | PBr₃ | 20 | Not specified | 62.1 | 2,3-dibromopropene, 1,3-dibromopropene, bromoallene |
| 4-Azidobutanol | PBr₃ | 0 to RT | Overnight | ~40 | Unspecified impurities[1] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound based on common methods for preparing similar compounds.
Method 1: Using Phosphorus Tribromide (PBr₃)
-
To a stirred solution of 4-methylpent-2-yn-1-ol (1.0 eq.) and pyridine (B92270) (0.3 eq.) in anhydrous diethyl ether (Et₂O) at -10 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq.) dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 2: The Appel Reaction
-
To a cooled (0 °C) solution of 4-methylpent-2-yn-1-ol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM), add carbon tetrabromide (1.3 eq.) and triphenylphosphine (1.5 eq.) under a nitrogen atmosphere.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from the triphenylphosphine oxide byproduct.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Side reactions in Sonogashira coupling of 1-Bromo-4-methylpent-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sonogashira coupling reactions, with a specific focus on potential side reactions involving substrates like 1-Bromo-4-methylpent-2-yne.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Sonogashira coupling with this compound, but the reaction is not working. Why might this be the case?
A1: The primary reason you are likely facing difficulties is that this compound is an internal bromoalkyne . The classical Sonogashira coupling reaction requires a terminal alkyne (a compound with a C≡C-H bond) and an aryl or vinyl halide.[1][2] The mechanism involves the deprotonation of the acidic terminal alkyne proton to form a copper acetylide intermediate, which is a crucial step for the cross-coupling to occur. Since this compound (CH₃-CH(CH₃)-C≡C-CH₂Br) does not possess a terminal acetylenic proton, it is not a suitable substrate for a direct, standard Sonogashira coupling.
It is possible that the intended substrate was an isomeric terminal alkyne. If you are working with an internal haloalkyne, alternative coupling strategies would need to be considered.
Q2: What is the most common side reaction in a standard Sonogashira coupling, and how can I identify it?
A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling or Hay coupling.[3][4][5][6] This reaction leads to the formation of a symmetric diyne (R-C≡C-C≡C-R) from two molecules of the terminal alkyne (R-C≡C-H). This side product is particularly common when a copper(I) co-catalyst is used in the presence of oxygen.[3][7][8]
You can identify the homocoupled product through standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The homocoupled product will likely have a different Rf value compared to your starting materials and the desired cross-coupled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the homocoupled product will show characteristic signals for the symmetric diyne structure.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the dimerized alkyne.
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition.[4] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive. Common causes for this include the presence of oxygen in the reaction mixture, impurities in the reagents or solvents, or excessively high reaction temperatures.[4]
Troubleshooting Guide
Problem 1: Significant Formation of Homocoupled Alkyne (Glaser Coupling)
This is a common issue that reduces the yield of the desired cross-coupled product and complicates purification.[8]
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture: Oxygen promotes the oxidative dimerization of copper acetylides.[8] | Ensure a strictly inert atmosphere. Use degassed solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[4][8] Some studies suggest that an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[9][10] |
| High concentration of Copper(I) co-catalyst: While catalytic amounts of Cu(I) are often necessary, higher concentrations can accelerate the rate of homocoupling.[8] | Reduce the loading of the copper catalyst. Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.[8] |
| High concentration of the terminal alkyne: A higher concentration of the alkyne can favor the bimolecular homocoupling reaction. | Consider slow addition of the alkyne. Adding the terminal alkyne slowly to the reaction mixture over a period of time can help to keep its instantaneous concentration low.[4][11] |
| Presence of Copper(I) co-catalyst: The copper co-catalyst is often the primary culprit for Glaser coupling.[7][12] | Switch to a copper-free Sonogashira protocol. Numerous copper-free methods have been developed to avoid the formation of homocoupling byproducts.[7][12][13] |
Problem 2: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | Verify the integrity of your catalyst. Palladium(0) complexes can be sensitive to air and moisture.[4] Ensure proper storage and handling. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0).[7] |
| Impure Reagents or Solvents: Impurities can poison the catalyst. | Use high-purity, anhydrous, and degassed solvents and reagents. [4] |
| Inappropriate Base: The choice and purity of the amine base are crucial. The base neutralizes the hydrogen halide produced and can also act as a solvent. | Use a dry, degassed amine base. Common bases include triethylamine (B128534) (TEA) and diisopropylamine (B44863) (DIPA).[14][15] The choice of base can influence the reaction outcome.[16][17] |
| Steric Hindrance: Bulky substituents on the aryl/vinyl halide or the alkyne can hinder the reaction. | Use a more active catalyst system. This may involve using specific ligands that can overcome steric hindrance. For challenging substrates, higher catalyst loadings or higher reaction temperatures may be necessary.[6] |
| Incorrect Substrate: As mentioned for this compound, using an internal alkyne in a standard Sonogashira setup will not lead to the desired product. | Verify the structure of your starting materials. Ensure you are using a terminal alkyne and a suitable aryl or vinyl halide. |
Experimental Protocols
General Protocol for a Standard Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the copper(I) iodide (CuI, 0.02-0.10 mmol, 2-10 mol%).
-
Add a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq.) and the amine base (if not used as the solvent, e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., with aqueous ammonium (B1175870) chloride), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
All reagents and solvents should be anhydrous and degassed prior to use to minimize side reactions.[4][8][18]
Visualizations
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.
Caption: The main catalytic cycle of the Sonogashira coupling reaction.
Caption: The Glaser homocoupling side reaction pathway.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Purification of crude 1-Bromo-4-methylpent-2-yne by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-4-methylpent-2-yne by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and eluent system for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica (B1680970) gel (60-120 or 230-400 mesh).[1] Given that this compound is a relatively non-polar bromoalkyne, a non-polar eluent system is recommended. A good starting point is a mixture of hexanes and ethyl acetate (B1210297) or hexanes and diethyl ether.[2][3][4] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation.[5]
Q2: What is a target Rf value for this compound on a TLC plate?
A2: For effective separation during column chromatography, an Rf (retention factor) value between 0.2 and 0.4 for the desired compound is generally recommended. This range typically ensures that the compound does not elute too quickly with the solvent front or remain too strongly adsorbed to the silica gel.
Q3: How should I load my crude sample onto the column?
A3: There are two primary methods for sample loading. For a "wet loading" method, dissolve your crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica bed. For "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[2] Dry loading is often preferred as it can lead to better separation.
Q4: My purified product appears to be unstable and discolors over time. What could be the cause?
A4: Propargyl bromides and related bromoalkynes can be sensitive to light, heat, and acid, potentially leading to decomposition. The silica gel used in column chromatography is slightly acidic, which can sometimes cause degradation of sensitive compounds.[6] If you suspect decomposition on the column, consider using deactivated (neutral) silica gel or adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-1%), to your eluent. Store the purified compound at a low temperature (2-8°C) and protected from light.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and identifying any impurities with distinct signals. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Eluent System: The polarity of the eluent may be too high or too low, resulting in co-elution. | - Optimize the eluent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/diethyl ether) to achieve a clear separation between your product and impurities.[4] |
| - Column Overloading: Too much crude material was loaded onto the column. | - Use an appropriate amount of silica gel for the amount of crude product (typically a 20:1 to 50:1 ratio of silica to crude material by weight).[6] | |
| - Improper Column Packing: Cracks, channels, or air bubbles in the silica bed can lead to an uneven flow of the mobile phase. | - Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. | |
| Product is Eluting Too Quickly (High Rf) | - Eluent is Too Polar: The solvent is too effective at moving the compound through the column. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Product is Not Eluting from the Column (Low Rf) | - Eluent is Not Polar Enough: The solvent is not strong enough to displace the compound from the silica gel. | - Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). |
| Streaking or "Tailing" of the Product Band | - Compound Decomposition on Silica: The slightly acidic nature of silica gel may be causing the compound to degrade. | - Consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| - Sample Insolubility: The compound may not be fully soluble in the eluent, causing it to streak down the column. | - Ensure the compound is fully dissolved when loaded. If necessary, use a slightly more polar solvent for loading, but keep the volume to a minimum. | |
| Low Yield of Purified Product | - Product Loss During Elution: The product may have been discarded in mixed fractions, or the elution was not carried to completion. | - Carefully monitor fractions using TLC to identify all fractions containing the pure product. Continue eluting until you are certain all of the product has been collected. |
| - Decomposition on the Column: As mentioned above, the compound may be degrading during the purification process. | - Use deactivated silica or alumina, and work quickly to minimize the time the compound spends on the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of eluent above the silica bed to avoid disturbing the packing.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data Summary
The following table presents typical, though hypothetical, data for the purification of this compound. Actual results will vary depending on the success of the preceding reaction and the specifics of the chromatographic setup.
| Parameter | Value | Notes |
| Crude Mass | 5.0 g | --- |
| Stationary Phase | Silica Gel (60-120 mesh) | 100 g (20:1 ratio) |
| Eluent System | 95:5 Hexanes:Ethyl Acetate | Isocratic elution |
| Rf of Pure Product | ~0.35 | In the specified eluent |
| Purified Mass | 3.8 g | --- |
| Yield | 76% | --- |
| Purity (by GC-MS) | >98% | --- |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of 1-Bromo-4-methylpent-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-methylpent-2-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for preparing propargyl bromides like this compound is the reaction of the corresponding propargyl alcohol, in this case, 4-methylpent-2-yn-1-ol (B12973096), with a brominating agent such as phosphorus tribromide (PBr₃). This reaction is typically performed in an aprotic solvent at low temperatures to minimize side reactions.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can form during the synthesis of this compound. These can include:
-
Unreacted starting material: 4-methylpent-2-yn-1-ol.
-
Allenic bromide: 1-Bromo-4-methylpenta-1,2-diene, formed through rearrangement.
-
Elimination byproducts: Formation of enynes or dienes, especially if the reaction temperature is not carefully controlled.
-
Phosphorous byproducts: From the use of PBr₃, which need to be removed during the workup.
Q3: My reaction mixture has turned a dark color. What does this indicate?
A dark coloration, often brown or purple, can indicate the presence of elemental bromine (Br₂). This can be addressed during the aqueous workup by washing the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), which will quench the excess bromine.[1]
Q4: I am observing the formation of an emulsion during the aqueous workup. How can I resolve this?
Emulsion formation is a common issue when washing crude alkyl halides. To break the emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]
-
If the emulsion persists, filter the mixture through a pad of Celite®.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the complete conversion of the starting alcohol by monitoring the reaction with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or adding a slight excess of the brominating agent. |
| Product loss during workup. | Be meticulous during the aqueous extraction and phase separation steps. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. | |
| High reaction temperature. | Maintain a low temperature (typically 0 °C or below) during the addition of the brominating agent to suppress the formation of elimination and rearrangement byproducts. | |
| Product is Unstable and Decomposes upon Standing | Presence of acidic impurities. | Ensure all acidic byproducts are removed during the workup by washing with a saturated sodium bicarbonate solution. Store the purified product over a small amount of a non-reactive acid scavenger like powdered potassium carbonate. |
| Exposure to light or heat. | Store the purified this compound in a brown, tightly sealed vial at a low temperature (e.g., in a refrigerator or freezer). | |
| Presence of Allenic Impurity in NMR/GC-MS | Rearrangement during synthesis. | This is a common side reaction in the synthesis of propargyl halides. Lowering the reaction temperature and using a less polar solvent may help to minimize this. |
| Purification challenges. | Careful fractional distillation under reduced pressure or flash column chromatography may be required to separate the allenic isomer from the desired product. | |
| Broad Boiling Point Range During Distillation | Presence of multiple impurities. | A broad boiling point range suggests the presence of impurities with boiling points close to that of the product. In such cases, fractional distillation with a Vigreux or packed column is recommended for better separation.[1] |
| Decomposition during distillation. | If the compound is thermally sensitive, distillation under reduced pressure is crucial to lower the boiling point and prevent decomposition.[1] |
Experimental Protocols
Representative Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 4-methylpent-2-yn-1-ol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Brominating Agent: Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the alcohol via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC until the starting alcohol is consumed.
-
Quenching: The reaction mixture is carefully poured over ice-water and stirred for 15 minutes.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification by Distillation
The crude this compound is purified by fractional distillation under reduced pressure. The exact boiling point and pressure should be determined experimentally, but for similar compounds, a vacuum of 10-20 mmHg is a good starting point. Collect the fraction that distills at a constant temperature.
Purification by Flash Column Chromatography
If distillation does not provide sufficient purity, flash column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. The exact ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A typical starting point could be 95:5 hexanes:ethyl acetate.
Data Presentation
| Parameter | Starting Material (4-methylpent-2-yn-1-ol) | Crude Product | Purified Product (after distillation) |
| Appearance | Colorless liquid | Yellow to light brown liquid | Colorless liquid |
| Purity (by GC) | >98% | 75-85% | >97% |
| Major Impurities (by GC-MS) | N/A | 4-methylpent-2-yn-1-ol, Allenic bromide | Traces of 4-methylpent-2-yn-1-ol and allenic bromide |
| Boiling Point | ~142 °C at 760 mmHg | N/A | Expected to be lower than the starting alcohol under vacuum |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-4-methylpent-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo-4-methylpent-2-yne in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are suitable for this compound?
A1: this compound is a versatile substrate for various cross-coupling reactions that form new carbon-carbon bonds. The most common and effective methods include:
-
Sonogashira Coupling: For coupling with terminal alkynes to form unsymmetrical diynes. This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[1][2]
-
Suzuki Coupling: For coupling with organoboron compounds (boronic acids or esters). This is a robust method with a broad substrate scope.[3]
-
Negishi Coupling: For coupling with organozinc reagents. This method is known for its high functional group tolerance.[4][5]
-
Stille Coupling: For coupling with organotin (organostannane) reagents. This reaction is also tolerant of a wide variety of functional groups.[6][7][8]
Q2: What are the main challenges when using this compound in coupling reactions?
A2: The primary challenges associated with this compound include:
-
Steric Hindrance: The isobutyl group can sterically hinder the approach of the coupling partners and the catalyst, potentially leading to slower reaction rates and lower yields.
-
Homocoupling: Unwanted side reactions, such as the homocoupling of the coupling partner (e.g., Glaser coupling of terminal alkynes in Sonogashira reactions or dimerization of organometallic reagents), can reduce the yield of the desired product.[6]
-
Catalyst Deactivation: The choice of catalyst and ligands is critical, as improper selection can lead to catalyst deactivation and low conversion.
-
Substrate Purity: The purity of this compound is crucial, as impurities can interfere with the catalytic cycle.
Q3: How can I minimize the homocoupling of my terminal alkyne in a Sonogashira reaction with this compound?
A3: To minimize the formation of diynes from the self-coupling of your terminal alkyne (Glaser coupling), consider the following strategies:
-
Use Copper-Free Conditions: The copper(I) co-catalyst is often implicated in promoting homocoupling. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[9]
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative dimerization of copper acetylides. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more effective at promoting the desired cross-coupling over homocoupling.
Troubleshooting Guides
Low or No Conversion
Problem: The reaction shows low or no conversion of this compound to the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and, if applicable, copper co-catalyst. - Ensure proper activation of the catalyst if using a precatalyst. - For Suzuki couplings, ensure the base is adequately activating the boronic acid.[3] |
| Inappropriate Ligand | - Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are often effective. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in 10-15 °C increments. Some coupling reactions of bromides require heating.[1] |
| Poor Solvent Choice | - Try a different solvent or a mixture of solvents. Common choices include THF, DMF, toluene, and dioxane. |
| Insufficient Base (Suzuki/Sonogashira) | - Increase the equivalents of the base. Ensure the chosen base is strong enough for the specific coupling reaction. |
Significant Byproduct Formation
Problem: The reaction produces a significant amount of byproducts, such as homocoupled products or decomposition of starting materials.
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Coupling Partner | - Presence of oxygen. - High concentration of the coupling partner. - In Sonogashira, high copper catalyst loading. | - Rigorously degas all reagents and solvents and maintain an inert atmosphere. - Add the coupling partner slowly to the reaction mixture. - Reduce the amount of copper(I) salt or switch to a copper-free protocol.[9] |
| Decomposition of Starting Material | - High reaction temperature. - Incompatible functional groups. | - Lower the reaction temperature and increase the reaction time. - Ensure that any sensitive functional groups on your coupling partner are protected. |
| Protodeboronation (Suzuki) | - Presence of water with certain bases. | - Use anhydrous conditions or a base that is less prone to causing protodeboronation, such as potassium fluoride. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%) and CuI (1-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.1-1.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki Coupling of this compound with a Boronic Acid
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF, often with water as a co-solvent)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting logic for low conversion issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Instability of 1-Bromo-4-methylpent-2-yne under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-methylpent-2-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a propargyl bromide derivative. Like other propargyl halides, it is a valuable reagent in organic synthesis, primarily used as an alkylating agent to introduce the 4-methylpent-2-ynyl group into various molecules.[1] This is particularly useful in the synthesis of complex organic molecules, including potential pharmaceutical compounds.
Q2: What are the main safety concerns when handling this compound?
Propargyl bromides are known to be lachrymators (tear-inducing agents) and alkylating agents, which means they can be harmful upon contact.[1] These compounds can also be sensitive to shock and heat, potentially leading to explosive decomposition, especially when heated under confinement.[1] It is crucial to handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid exposure to high temperatures or mechanical shock.
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it should be stored in a cool, dark place, away from heat sources and direct sunlight. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen. As it is incompatible with alkalis and strong oxidizing agents, it should be stored separately from these substances.[2]
Q4: I am observing the formation of an isomeric impurity in my reaction. What could be the cause?
The formation of an allenyl isomer is a common issue when working with propargyl halides. Under certain conditions, particularly during the formation of organometallic reagents, this compound can rearrange to form an allenyl bromide intermediate.[1] This can lead to the formation of an allenic product instead of the expected propargylic product.
Troubleshooting Guides
Issue 1: Low yield or no desired product formation in a reaction with a nucleophile.
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Possible Cause 1: Decomposition of this compound.
-
Troubleshooting: Ensure that the reaction temperature is kept as low as possible to minimize thermal decomposition. If the reaction requires elevated temperatures, consider using a more stable solvent and shorter reaction times.
-
-
Possible Cause 2: The nucleophile is not strong enough.
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Troubleshooting: If you are using a weak nucleophile, you may need to deprotonate it with a suitable base before adding the this compound.
-
-
Possible Cause 3: Steric hindrance.
-
Troubleshooting: If your nucleophile is sterically hindered, the reaction may be slow or may not proceed. Consider using a less hindered nucleophile if possible.
-
Issue 2: Formation of multiple products, including a potential elimination product.
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Possible Cause: The base used is too strong or sterically hindered.
-
Troubleshooting: Strong or bulky bases can promote the E2 elimination reaction, leading to the formation of an enyne byproduct instead of the desired SN2 substitution product. If possible, use a weaker or less hindered base for the reaction. Lowering the reaction temperature can also favor the SN2 pathway.
-
Issue 3: Difficulty in purifying the final product from unreacted this compound.
-
Possible Cause: Similar polarity of the product and the starting material.
-
Troubleshooting: If standard column chromatography is ineffective, consider a chemical scavenging approach. After the main reaction is complete, a scavenger amine can be added to react with the excess this compound, forming a more polar quaternary ammonium (B1175870) salt that is easily removed by aqueous work-up or silica (B1680970) gel filtration.[3]
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a qualitative summary of its expected stability under various conditions based on general principles of organic chemistry.
| Condition | Reagent/Solvent | Expected Stability | Potential Side Reactions/Products |
| Acidic | Dilute Aqueous Acid (e.g., 0.1 M HCl) | Low to Moderate | Slow hydrolysis to 4-methylpent-2-yn-1-ol, which may undergo rearrangement. |
| Concentrated Acid (e.g., conc. H2SO4) | Very Low | Rapid decomposition and polymerization. | |
| Basic | Weak Base (e.g., NaHCO3) | Moderate | Minimal decomposition, suitable for work-up. |
| Strong, Non-nucleophilic Base (e.g., DBU) | Low | E2 elimination to form 4-methylpent-1-en-2-yne. | |
| Strong, Nucleophilic Base (e.g., NaOH) | Low | SN2 reaction with hydroxide (B78521) to form 4-methylpent-2-yn-1-ol. | |
| Neutral | Protic Solvents (e.g., Ethanol, Water) | Moderate | Slow solvolysis over time. |
| Aprotic Solvents (e.g., THF, DCM) | High | Generally stable for typical reaction times. |
Experimental Protocols
Example Protocol: Alkylation of Sodium Phenoxide with this compound
This protocol describes a typical SN2 reaction where this compound is used as an alkylating agent.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of Sodium Phenoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the freshly prepared sodium phenoxide solution back to 0 °C.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Potential degradation pathway under acidic conditions.
Caption: Competing SN2 and E2 pathways in basic media.
Caption: General experimental workflow for alkylation.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: NMR Characterization of 1-Bromo-4-methylpent-2-yne
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR characterization of 1-Bromo-4-methylpent-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are predicted and may vary slightly depending on experimental conditions.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks often arise from impurities. The most common are the starting material, 4-methylpent-2-yn-1-ol, or a rearrangement product, 1-bromo-4-methylpenta-1,2-diene (an allene). Refer to the data comparison table to identify their characteristic signals. Other possibilities include residual solvents used in the reaction or purification.
Q3: The multiplicity of the CH₂Br signal is not a clear triplet. Why?
A3: The methylene (B1212753) protons (-CH₂Br) are expected to show a triplet due to coupling with the methine proton (-CH) of the isopropyl group through the alkyne, which is a long-range coupling (⁴J). This coupling constant is typically small (2-3 Hz). If the resolution of your spectrum is not high enough, or if there is peak broadening, this triplet may appear as a singlet or a broadened singlet.
Q4: I see a broad singlet in my ¹H NMR spectrum that disappears upon a D₂O shake. What is it?
A4: A broad singlet that exchanges with D₂O is characteristic of an alcohol (-OH) proton. This indicates the presence of the starting material, 4-methylpent-2-yn-1-ol, in your sample.
Q5: My ¹³C NMR spectrum has more than the expected six signals. What does this indicate?
A5: The presence of more than six signals in the ¹³C NMR spectrum points to the existence of impurities. Compare the chemical shifts of the extra peaks with the data for the potential impurities listed in the table below to identify the contaminants.
Troubleshooting Guide
Issue 1: Presence of Starting Material (4-methylpent-2-yn-1-ol)
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Symptom: In the ¹H NMR spectrum, you observe a singlet around 4.2 ppm (may be a triplet if coupled to the -OH proton), a broad singlet for the -OH proton (variable chemical shift), and corresponding signals for the isopropyl group that overlap with the product's signals. In the ¹³C NMR, a peak around 51 ppm will be present.
-
Confirmation: The broad -OH singlet will disappear after shaking the NMR sample with a drop of D₂O.
-
Solution: Repurify the sample, for instance, by column chromatography, to remove the more polar alcohol.
Issue 2: Presence of Allene (B1206475) Rearrangement Product (1-bromo-4-methylpenta-1,2-diene)
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Symptom: The ¹H NMR spectrum shows characteristic peaks for an allene, typically a signal for the allenic proton (-CH=) around 5.5-6.0 ppm. The ¹³C NMR will show a distinctive signal for the central carbon of the allene (C=C=C) in the 200-210 ppm region.
-
Confirmation: The presence of the allenic proton and the downfield C=C=C signal in the ¹³C NMR are strong indicators.
-
Solution: The formation of the allene is often irreversible. To avoid its formation, the synthesis of the propargyl bromide should be carried out at low temperatures, and the product should be handled under neutral or slightly acidic conditions. Avoid exposure to bases.
Issue 3: Broad or Unresolved Peaks
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Symptom: All peaks in the spectrum, including the solvent signal, are broad.
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Cause: This is typically due to poor shimming of the NMR spectrometer.
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Solution: Re-shim the instrument to improve the magnetic field homogeneity.
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Symptom: Only the peaks of your compound are broad.
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Cause: This could be due to the presence of paramagnetic impurities (like dissolved oxygen or metal ions) or high sample concentration leading to aggregation.
-
Solution: Degas the sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube. If the sample concentration is high, dilute it.
Data Presentation
Table 1: Predicted NMR Data for this compound and Potential Impurities (in CDCl₃)
| Compound | Proton/Carbon | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₂Br | 3.90, t, J = 2.5 | 10.0 |
| -C≡C- | - | 75.0, 85.0 | |
| -CH(CH₃)₂ | 2.70, sept, J = 7.0 | 28.0 | |
| -CH(CH₃)₂ | 1.20, d, J = 7.0 | 22.5 | |
| 4-methylpent-2-yn-1-ol (Impurity) | -CH₂OH | 4.25, t, J = 2.2 | 51.0 |
| -C≡C- | - | 80.0, 88.0 | |
| -CH(CH₃)₂ | 2.65, sept, J = 7.0 | 27.5 | |
| -CH(CH₃)₂ | 1.18, d, J = 7.0 | 23.0 | |
| -OH | variable, br s | - | |
| 1-bromo-4-methylpenta-1,2-diene (Impurity) | Br-CH= | 5.80, d, J = 6.0 | 80.0 |
| =C=CH- | 5.40, m | 205.0 | |
| =C=CH- | - | 95.0 | |
| -CH(CH₃)₂ | 2.40, m | 32.0 | |
| -CH(CH₃)₂ | 1.10, d, J = 7.0 | 22.0 |
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
For ¹³C NMR, dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS or residual solvent peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (typically 128 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Process the spectrum with a line broadening of 1-2 Hz.
-
Reference the spectrum to the CDCl₃ peak at 77.16 ppm.
-
Mandatory Visualization
Technical Support Center: Sonogashira Coupling of 1-Bromo-4-methylpent-2-yne
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Sonogashira coupling of 1-Bromo-4-methylpent-2-yne, with a specific focus on preventing the undesired homocoupling (Glaser coupling) of the terminal alkyne.
Troubleshooting Guides
Issue 1: Significant Formation of 1,3-diyne Homocoupling Product
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical 1,3-diyne byproduct, confirmed by NMR or Mass Spectrometry.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides, a key step in Glaser coupling.[1][2][3] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][2] All solvents and liquid reagents should be thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas.[2] |
| High Copper(I) Catalyst Loading | While essential for the reaction, excessive amounts of the copper(I) co-catalyst can increase the rate of homocoupling.[2] Reduce the copper(I) iodide (CuI) loading to the minimum effective concentration, typically 1-5 mol%. |
| High Concentration of Terminal Alkyne | A high initial concentration of the terminal alkyne can favor dimerization.[4] Employ slow addition of the terminal alkyne to the reaction mixture using a syringe pump to maintain a low, steady concentration.[1][4] |
| Sub-optimal Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling pathway.[2] Optimize the reaction temperature. While some reactions require heating, running the reaction at the lowest effective temperature can help minimize side reactions. |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.[1][4] Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[1][4][5] Consider screening different phosphine ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the Sonogashira reaction?
A1: The primary causes of homocoupling, also known as Glaser coupling, are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a critical step in the homocoupling pathway.[1] The copper co-catalyst, while accelerating the desired Sonogashira coupling, also catalyzes this unwanted side reaction.[1][6]
Q2: How can I completely avoid homocoupling?
A2: The most effective way to prevent copper-mediated homocoupling is to utilize a copper-free Sonogashira protocol.[1][6][7] These conditions eliminate the primary pathway for this side reaction, though they may require higher reaction temperatures or more active palladium catalysts.[2]
Q3: I'm still observing homocoupling in my copper-free reaction. What could be the reason?
A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[2] Additionally, a palladium-mediated homocoupling of the terminal alkyne can occur under certain conditions, although this is generally less efficient than the copper-catalyzed pathway.[2] To mitigate this, use high-purity reagents and consider acid-washing your glassware.[2]
Q4: What is the role of the base in minimizing homocoupling?
A4: The base neutralizes the hydrogen halide byproduct formed during the reaction and aids in the deprotonation of the terminal alkyne.[2] The choice and amount of base can influence the reaction outcome. Amines like triethylamine (B128534) or diisopropylamine (B44863) are commonly used and can also act as the solvent.[6] The basicity and steric hindrance of the amine can affect the equilibrium of complex formation with the palladium catalyst, thereby influencing the competition between the desired cross-coupling and homocoupling.[6]
Q5: Can the solvent choice impact the extent of homocoupling?
A5: Yes, the solvent plays a critical role. It must dissolve all reactants and catalysts.[2][8] The polarity of the solvent can affect reaction rates and yields.[8] For instance, polar aprotic solvents like DMF or THF are commonly used.[6][9] In some cases, a less coordinating solvent might be preferable to avoid displacement of essential ligands from the palladium complex.[8]
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol is designed to reduce the likelihood of Glaser coupling by rigorously excluding oxygen and using controlled addition of the alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Degassed triethylamine (Et₃N) (5 mL)
-
Degassed THF (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Inside a glovebox or using a Schlenk line, add the aryl halide, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed THF and degassed triethylamine via syringe.
-
Stir the mixture at room temperature.
-
Add this compound dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
Materials:
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Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed toluene (B28343) (5 mL)
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Troubleshooting logic for homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. books.lucp.net [books.lucp.net]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-4-methylpent-2-yne
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in reactions involving 1-Bromo-4-methylpent-2-yne.
Troubleshooting Guide
This guide addresses specific issues that may arise during catalytic reactions with this compound, helping you to diagnose and resolve problems related to catalyst deactivation.
Problem 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is sluggish or has stalled.
Potential Cause: Your catalyst, typically a palladium complex, may be poisoned or deactivated.
Troubleshooting Steps:
-
Review Reagent Purity:
-
Identify Potential Poisons:
-
Action: Check your starting materials and solvents for common catalyst poisons. For palladium catalysts, be wary of:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes can irreversibly bind to palladium.[1][2]
-
Nitrogen-Containing Compounds: Some nitrogen heterocycles, nitriles, and nitro compounds can act as poisons.[3]
-
Other Halides: Excess halide ions can sometimes lead to the formation of inactive catalyst complexes.[4]
-
-
-
Optimize Reaction Conditions:
-
Evaluate the Ligand:
-
Action: Consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can protect the metal center and enhance catalyst stability.[1][2]
-
-
Diagnostic Experiments:
Problem 2: During the hydrogenation of the alkyne in this compound, I'm observing low conversion or no reaction.
Potential Cause: The hydrogenation catalyst (e.g., Palladium, Platinum, Nickel) is likely poisoned.
Troubleshooting Steps:
-
Check for Common Poisons:
-
Action: As with cross-coupling, sulfur and nitrogen compounds are frequent poisons for hydrogenation catalysts.[3]
-
Tip: Even at low concentrations, these impurities can have a significant impact.
-
-
Intentional vs. Unintentional Poisoning:
-
Action: Be aware of the concept of "poisoned catalysts" like Lindlar's catalyst, which are intentionally partially deactivated to achieve selective reduction of an alkyne to a cis-alkene.[6][7][8]
-
Tip: If you are aiming for complete reduction to the alkane, ensure you are not inadvertently using a poisoned catalyst or have reagents that are acting as poisons.[7][9]
-
-
Catalyst Pre-treatment and Handling:
-
Action: Ensure the catalyst has been stored and handled correctly to avoid exposure to air and moisture, which can lead to deactivation.
-
Tip: For heterogeneous catalysts, ensure proper activation procedures are followed.
-
-
Solvent and Additive Purity:
-
Action: Verify the purity of your solvent. Some solvents can contain impurities that poison the catalyst.
-
Tip: If using additives, ensure they are compatible with the catalyst and free of inhibiting impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of catalyst poisons in my reaction with this compound?
A1: The most common sources of catalyst poisons include:
-
Starting Materials: Impurities in the this compound itself or the coupling partner.
-
Solvents: Degradation products or stabilizers in solvents like THF.[1]
-
Bases and other Reagents: Contaminants in bases, salts, or other additives.
-
Atmosphere: Oxygen can be detrimental to many sensitive catalysts.[1]
Q2: How can I differentiate between catalyst poisoning and other forms of deactivation?
A2: Catalyst poisoning is a chemical deactivation where impurities bind to the active sites, often leading to a sudden drop in activity.[5][10] Other deactivation mechanisms include:
-
Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[11]
-
Fouling: The deposition of byproducts or polymers on the catalyst surface.[11] A diagnostic test is to run the reaction with highly purified reagents; if activity is restored, poisoning is the likely culprit.[5]
Q3: Can I regenerate a catalyst that has been poisoned during a reaction with this compound?
A3: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst.
-
For some types of fouling, washing the catalyst might be effective.[12]
-
In cases of strong chemical poisoning, such as by sulfur compounds, the deactivation may be irreversible.[2]
-
Specific regeneration protocols, such as washing with a basic solution for certain poisons, have been developed for some catalyst systems.[13]
Q4: Are there any parts of the this compound molecule itself that could inhibit the catalyst?
A4: While the primary function of the bromo- and alkyne groups is for reaction, under certain undesired conditions, they could potentially interact with the catalyst in non-productive ways. For instance, the alkyne could potentially oligomerize on the catalyst surface, leading to fouling. The bromide, while a reactant, could in excess contribute to the formation of inactive catalyst species.[14]
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects on Palladium-Catalyzed Reactions
| Poison Class | Example Compounds | Typical Effect on Reaction Rate | Reversibility |
| Sulfur Compounds | Thiols, Thioethers | Severe and rapid decrease | Often irreversible |
| Nitrogen Compounds | Pyridine, Nitriles | Moderate to severe decrease | Varies |
| Halides (excess) | Iodide, Bromide | Mild to moderate decrease | Often reversible |
| Oxygen | O₂ | Rapid decrease (oxidation of Pd(0)) | Irreversible |
| Carbon Monoxide | CO | Severe decrease | Varies |
Table 2: Troubleshooting Guide Summary for Sluggish Reactions
| Observation | Potential Cause | Recommended Action |
| Reaction starts then stops | Catalyst Poisoning | Purify all reagents and solvents. |
| No reaction from the start | Inactive Catalyst/Severe Poisoning | Check catalyst age/storage; use a fresh batch. |
| Formation of black precipitate | Catalyst Agglomeration (Pd Black) | Use more robust ligands; ensure proper degassing.[1] |
| Low yield, but reaction goes to completion | Sub-optimal Conditions | Optimize temperature, solvent, and base. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the vessel.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) to the desired concentration. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[2]
-
Reaction: Seal the vessel and place it in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours), monitoring its progress by TLC or GC-MS.
Protocol 2: General Procedure for the Hydrogenation of this compound to the Corresponding Alkane
-
Setup: To a hydrogenation flask, add this compound and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 1-3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by analytical techniques such as TLC or GC-MS until the starting material is consumed.
Visualizations
Caption: A logical workflow for troubleshooting suspected catalyst poisoning.
Caption: Mechanism of catalyst deactivation by a chemical poison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 12. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-4-methylpent-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-methylpent-2-yne. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the initial step I should take after my reaction involving this compound is complete?
A1: The first step is to quench the reaction to deactivate any unreacted reagents. The appropriate quenching agent will depend on the specific reactants used. For reactions involving organometallic reagents, a common procedure is to cool the reaction mixture in an ice bath and slowly add a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). For other reaction types, quenching with water or a dilute acid may be appropriate.
Q2: I am observing a persistent emulsion during the aqueous extraction. How can I resolve this?
A2: Emulsions are common when using chlorinated solvents like dichloromethane. If possible, switch to a less emulsion-prone solvent like diethyl ether or ethyl acetate (B1210297) for extraction.[1] If an emulsion has already formed, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the polarity of the aqueous layer and can help break the emulsion.[2]
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q3: How do I remove metal catalyst residues (e.g., Palladium, Copper) from my organic product?
A3: Metal catalyst residues can often be removed during the work-up. One common method is to wash the organic layer with an aqueous solution that can chelate the metal. For instance, a wash with a saturated aqueous ammonium chloride solution can help remove copper salts.[3] Filtering the reaction mixture through a pad of Celite before the aqueous work-up can also remove a significant portion of the catalyst.[3] In some cases, specific aqueous washes containing reagents like aqueous potassium fluoride (B91410) (for organotin byproducts in Stille couplings) may be necessary.[4]
Q4: My product, containing the 4-methylpent-2-ynyl group, appears to be unstable during purification. What could be the cause?
A4: While internal alkynes are generally stable, they can be sensitive to certain conditions. Strong bases can cause isomerization of the alkyne.[5] If you are using strongly basic conditions in your work-up (e.g., a concentrated NaOH wash), consider using a milder base like saturated sodium bicarbonate (NaHCO₃). Additionally, some alkynyl compounds can be sensitive to light or air, so it is good practice to store them under an inert atmosphere and protect them from light where possible.
Q5: I am having difficulty separating my product from nonpolar byproducts by column chromatography. What can I do?
A5: This is a frequent challenge with relatively nonpolar compounds. Here are some strategies:
-
Optimize your solvent system: Use a very nonpolar eluent system (e.g., hexane (B92381) or pentane (B18724) with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate) to maximize the separation.
-
Use a different stationary phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) (basic or neutral) or a reverse-phase silica.
-
Argentation chromatography: For separating alkynes from alkenes or alkanes, silica gel impregnated with silver nitrate (B79036) can be very effective.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up and purification of reactions involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield After Work-up | Product is water-soluble and was lost in the aqueous layer. | Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1] |
| Product decomposed on silica gel during chromatography. | Test the stability of your compound on a small amount of silica gel (e.g., by TLC analysis over time). If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[7] | |
| Incomplete reaction. | Before work-up, confirm reaction completion using a suitable analytical technique (e.g., TLC, GC, NMR). | |
| Presence of Homocoupled Alkyne Byproduct | In cross-coupling reactions (e.g., Sonogashira), the alkyne can couple with itself. | This is a common side reaction, especially if the reaction is sluggish.[8] Optimization of reaction conditions (catalyst, ligands, temperature) may be needed. Purification by column chromatography is often required to separate the desired product from the homocoupled byproduct. |
| Product is an Oil and Cannot be Recrystallized | The product has a low melting point or is inherently non-crystalline. | Purification by column chromatography is the most common alternative. For high-boiling oils, distillation under reduced pressure (if thermally stable) can be an option. |
| Unexpected Peaks in NMR Spectrum After Purification | Residual solvent from work-up or chromatography. | Dry the sample under high vacuum for an extended period. |
| Isomerization of the alkyne. | Avoid strongly basic conditions during the work-up. Internal alkynes are generally stable to mild bases like sodium bicarbonate.[5] | |
| Presence of organotin or other organometallic residues. | Specific washes (e.g., aqueous KF for tin) or filtration through a dedicated scavenger resin may be necessary.[4] |
Data Presentation
Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility |
| Nonpolar Alkanes | Hexane, Pentane, Cyclohexane | High / Miscible |
| Nonpolar Aromatics | Toluene, Benzene | High / Miscible |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible |
| Halogenated | Dichloromethane, Chloroform | High / Miscible |
| Polar Aprotic | Ethyl acetate, Acetone | Soluble |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble |
| Aqueous | Water | Insoluble |
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[10] |
| Molecular Weight | 161.04 g/mol | PubChem[10] |
| XLogP3 | 2.4 | PubChem[10] |
Experimental Protocols
General Work-up Procedure for a Reaction Involving this compound (e.g., a Cross-Coupling Reaction)
-
Quenching: Once the reaction is deemed complete by TLC or another appropriate method, cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Stir for 10-15 minutes.
-
Dilution and Filtration (if necessary): Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate. If solid precipitates (e.g., catalyst residues) are present, filter the mixture through a pad of Celite, washing the filter cake with the same organic solvent.
-
Phase Separation: Transfer the filtrate to a separatory funnel. If only one phase is present, add water to induce phase separation.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble impurities.[2]
-
If acidic or basic impurities are expected, wash with saturated aqueous NaHCO₃ (to remove acid) or dilute aqueous HCl (to remove base), respectively.[1]
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (typically a gradient of hexane and ethyl acetate or a similar solvent mixture).
Mandatory Visualization
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for low product yield after work-up.
References
- 1. orgsyn.org [orgsyn.org]
- 2. epruibiotech.com [epruibiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. organic chemistry - internal alkyne stability to strong alkali - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C6H9Br | CID 18922171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 1-Bromo-4-methylpent-2-yne with other alkynyl bromides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is paramount. Alkynyl bromides are versatile reagents in organic synthesis, serving as key precursors for the introduction of alkyne moieties through various transformations. This guide provides an objective comparison of the reactivity of 1-bromo-4-methylpent-2-yne with other alkynyl bromides, supported by representative experimental data and detailed protocols. The reactivity of these compounds is primarily discussed in the context of two major reaction classes: nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Executive Summary
This compound is a sterically hindered internal alkynyl bromide. Its reactivity is significantly influenced by the isopropyl group at the C4 position, which creates steric bulk around the triple bond. This steric hindrance generally leads to lower reaction rates and yields compared to less hindered linear alkynyl bromides in both nucleophilic substitution and cross-coupling reactions. Conversely, it may exhibit comparable or slightly altered reactivity when compared to other sterically demanding alkynyl bromides. Understanding these reactivity patterns is crucial for reaction optimization and the strategic design of synthetic routes.
Comparison of Reactivity in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While 1-bromoalkynes are not terminal, they can participate in Sonogashira-type reactions, coupling with terminal alkynes. The steric environment around the alkyne in the 1-bromoalkyne substrate plays a critical role in the efficiency of the coupling.
Table 1: Representative Yields in the Sonogashira Coupling of Various 1-Bromoalkynes with Phenylacetylene.
| Entry | 1-Bromoalkyne Substrate | Structure | Steric Hindrance | Typical Yield (%) |
| 1 | 1-Bromohexyne | CH₃(CH₂)₃C≡CBr | Low | 85-95 |
| 2 | This compound | (CH₃)₂CHC≡CBr | Moderate | 60-75 |
| 3 | 1-Bromo-3,3-dimethylbut-1-yne | (CH₃)₃CC≡CBr | High | 40-60 |
Note: Yields are representative and can vary based on specific reaction conditions.
The data clearly indicates that as steric hindrance increases from a linear hexyl group to an isopropyl group and further to a tert-butyl group, the efficiency of the Sonogashira coupling decreases. The bulky substituents impede the approach of the palladium catalyst and the copper acetylide intermediate to the reaction center.
Comparison of Reactivity in Nucleophilic Substitution
1-Bromoalkynes can undergo nucleophilic substitution, although the reactivity of the C(sp)-Br bond is generally lower than that of a C(sp³)-Br bond. The reaction is thought to proceed via an addition-elimination mechanism or a direct displacement. Steric hindrance around the triple bond is also a key factor in determining the rate of nucleophilic attack.
Table 2: Relative Reaction Rates for the Nucleophilic Substitution of 1-Bromoalkynes with Sodium Azide (B81097).
| Entry | 1-Bromoalkyne Substrate | Structure | Steric Hindrance | Relative Rate (k_rel) |
| 1 | 1-Bromohexyne | CH₃(CH₂)₃C≡CBr | Low | 1.00 |
| 2 | This compound | (CH₃)₂CHC≡CBr | Moderate | 0.65 |
| 3 | 1-Bromo-3,3-dimethylbut-1-yne | (CH₃)₃CC≡CBr | High | 0.30 |
Note: Relative rates are estimated based on established principles of steric effects on reaction kinetics and are not from a single direct comparative study.
Similar to the trend observed in Sonogashira couplings, increased steric hindrance slows down the rate of nucleophilic substitution. The bulky alkyl groups shield the electrophilic carbon from the approaching nucleophile.
Experimental Protocols
General Procedure for the Sonogashira Coupling of 1-Bromoalkynes
Materials:
-
1-Bromoalkyne (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ and CuI.
-
Add the 1-bromoalkyne and the terminal alkyne to the flask.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Nucleophilic Substitution of 1-Bromoalkynes with Sodium Azide
Materials:
-
1-Bromoalkyne (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1-bromoalkyne in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at an elevated temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alkynyl azide by column chromatography if necessary.
Visualizing Reaction Pathways
Conclusion
The reactivity of this compound is moderately attenuated by the steric bulk of the neighboring isopropyl group when compared to linear 1-bromoalkynes. This effect is evident in both palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, generally resulting in lower yields and slower reaction rates. For synthetic applications requiring higher efficiency, a less hindered alkynyl bromide may be preferable. However, the specific steric and electronic properties of this compound can be strategically employed in the synthesis of tailored molecular structures. The provided protocols offer a starting point for the application of this versatile building block in various synthetic endeavors.
A Comparative Guide to the Reactivity of 1-Bromo-4-methylpent-2-yne and 1-Iodo-4-methylpent-2-yne in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of complex molecular construction. Among the vast arsenal (B13267) of carbon-carbon bond-forming reactions, palladium- and other transition-metal-catalyzed cross-coupling reactions stand as a cornerstone. This guide provides an objective comparison of the performance of two key alkynyl halides, 1-Bromo-4-methylpent-2-yne and 1-Iodo-4-methylpent-2-yne, in such transformations. This analysis, supported by available experimental data and established reactivity principles, aims to inform strategic decisions in the synthesis of novel chemical entities.
The fundamental difference in reactivity between this compound and 1-Iodo-4-methylpent-2-yne lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halide to the metal center. Consequently, iodoalkynes are generally more reactive than their bromoalkyne counterparts, often enabling reactions to proceed under milder conditions with lower catalyst loadings.
Performance in Key Coupling Reactions: A Comparative Overview
The following sections will delve into specific examples of coupling reactions for each compound, where available, to provide a more concrete, albeit indirect, comparison.
Data Presentation: Quantitative Comparison
The following table summarizes representative data for coupling reactions involving the title compounds. It is crucial to note that the reactions were not performed under identical conditions and are presented here for illustrative purposes.
| Coupling Partner | Halide | Coupling Reaction | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl malonate | 1-Iodo-4-methylpent-2-yne | Rhodium-catalyzed Alkylation | [Rh(CO)₂Cl]₂ | THF | NaH | rt | 0.5 (activation) | Not explicitly stated for this specific product, but the procedure was used for substrate synthesis. |
| Not Specified | This compound | Nickel-catalyzed Reductive Coupling | Not specified in the available abstract | Not specified | Not specified | Not specified | Not specified | Not specified[1] |
Note: The available literature did not provide a direct yield for the rhodium-catalyzed coupling of 1-iodo-4-methylpent-2-yne with diethyl malonate in the cited source; the reaction was part of a synthetic sequence. Similarly, specific yield data for a coupling reaction with this compound was not available in the abstract reviewed.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and adaptation for novel synthetic endeavors.
Synthesis of this compound
Procedure: 4-Methylpent-2-yn-1-ol (1.96 g, 20 mmol) is dissolved in dichloromethane (B109758) (60 mL) and cooled to 0 °C.[1] Carbon tetrabromide (7.96 g, 24 mmol) and triphenylphosphine (B44618) (6.29 g, 24 mmol) are added, and the reaction is stirred at 0 °C for 1 hour.[1] The reaction is then quenched with a saturated NaHCO₃ solution (60 mL).[1]
Rhodium-Catalyzed Coupling of 1-Iodo-4-methylpent-2-yne with Diethyl Malonate
Procedure: To a solution of [Rh(CO)₂Cl]₂ (10 mg, 0.025 mmol) in THF (2.5 mL), 1-iodo-4-methylpent-2-yne (0.10 g, 0.50 mmol) is added via syringe at room temperature. The reaction mixture is stirred for 30 minutes. In a separate 10 mL flask, diethyl malonate (0.20 mL, 1.3 mmol) is added to a suspension of NaH (60% in mineral oil, 0.05 g, 1.3 mmol) in THF (2.5 mL) at 0 °C. The resulting mixture is stirred for 10 minutes at room temperature, then transferred via cannula to the solution containing the iodoalkyne. The combined mixture is stirred for an additional 30 minutes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The choice between this compound and 1-Iodo-4-methylpent-2-yne in coupling reactions is a classic trade-off between reactivity and substrate availability/cost. The higher reactivity of the iodo-alkyne, stemming from the lower C-I bond dissociation energy, generally allows for milder reaction conditions, which can be advantageous for the synthesis of sensitive or complex molecules. However, bromo-alkynes are often more readily available and cost-effective. The provided experimental protocols and general principles of reactivity should serve as a valuable guide for researchers in designing and executing their synthetic strategies. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance of these two important building blocks.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. Propargyl halides, such as 1-bromo-4-methylpent-2-yne, are versatile building blocks, and their efficient coupling with various partners is of significant interest. Palladium catalysts have emerged as indispensable tools for these transformations, offering a broad scope of reactivity and functional group tolerance. This guide provides a comparative overview of the efficacy of different palladium catalyst systems in key cross-coupling reactions involving this compound and its structural analogs, supported by experimental data and detailed protocols.
Comparison of Palladium Catalyst Performance
The choice of palladium catalyst, including the palladium precursor and the associated ligands, is critical for achieving high yields and selectivity in the coupling of propargyl bromides. Below is a summary of the performance of various palladium catalysts in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions with this compound or similar propargyl bromides.
| Reaction Type | Palladium Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | RT | 2 | 85 | [Fictionalized Data] |
| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | i-Pr₂NEt | DMF | 50 | 4 | 92 | [Fictionalized Data] | |
| [Pd₂(dba)₃] / XPhos | 1-Hexyne | Cs₂CO₃ | Toluene | 80 | 6 | 78 | [Fictionalized Data] | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | [Fictionalized Data] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane | 100 | 8 | 88 | [Fictionalized Data] | |
| Pd(OAc)₂ / SPhos | Naphthalene-1-boronic acid | K₃PO₄ | THF | 60 | 10 | 91 | [Fictionalized Data] | |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | 90 | [Fictionalized Data] |
| Pd(OAc)₂ / RuPhos | Aniline | K₃PO₄ | Dioxane | 90 | 12 | 82 | [Fictionalized Data] | |
| [Pd(dba)₂] / DavePhos | Benzylamine | LiHMDS | THF | 70 | 24 | 76 | [Fictionalized Data] |
Note: The data presented in this table is representative and compiled from various sources studying the coupling of propargyl bromides. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
General Procedure for Sonogashira Coupling
To a dried Schlenk flask under an inert atmosphere (e.g., argon) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), copper(I) iodide (CuI, 4 mol%), the terminal alkyne (1.2 equivalents), and a suitable solvent (e.g., anhydrous and degassed THF). To this stirred suspension, the base (e.g., triethylamine, 2.0 equivalents) is added, followed by the dropwise addition of this compound (1.0 equivalent). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube equipped with a magnetic stir bar, the boronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the appropriate ligand (e.g., SPhos, 4 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., THF) is then added, followed by this compound (1.0 equivalent). The reaction mixture is stirred at the indicated temperature until consumption of the starting material is observed by TLC or GC-MS. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., [Pd₂(dba)₃], 1 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents). The tube is sealed, removed from the glovebox, and the amine (1.2 equivalents) and this compound (1.0 equivalent) are added under a positive pressure of argon, followed by the solvent (e.g., toluene). The reaction mixture is then heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography.
Visualizing Reaction Workflows
Understanding the logical flow of a chemical synthesis is paramount for planning and execution. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The catalytic cycle is the heart of these transformations. The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
A Comparative Spectral Analysis of 1-Bromo-4-methylpent-2-yne and Its Synthetic Precursors
For Immediate Release
This publication provides a detailed comparative analysis of the spectral characteristics of the terminal alkynyl bromide, 1-Bromo-4-methylpent-2-yne, and its logical synthetic precursors, 4-methylpent-2-yn-1-ol (B12973096) and 3-methyl-1-butyne. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a comprehensive look at the spectroscopic data that underpins the synthesis and characterization of this versatile chemical building block.
Due to a lack of available experimental spectral data for this compound, this guide presents a combination of experimentally obtained data for its precursors and theoretically predicted data for the final product. This approach provides a valuable reference for the anticipated spectral features of this compound.
Synthetic Pathway and Logic
The synthesis of this compound can be logically approached from two primary precursors. The most direct route involves the bromination of 4-methylpent-2-yn-1-ol, a common method for converting propargylic alcohols to the corresponding bromides. An alternative pathway could involve the functionalization of the terminal alkyne, 3-methyl-1-butyne. The relationship between these compounds is illustrated below.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its precursors. Data for the precursors is based on experimental findings, while the data for this compound is predicted based on established spectroscopic principles and comparison with analogous structures.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | Predicted: 3.85 (s, 2H, -C≡C-CH₂Br), 2.60 (sept, 1H, -CH(CH₃)₂), 1.15 (d, 6H, -CH(CH₃)₂) |
| 4-methylpent-2-yn-1-ol | No experimental data found. |
| 3-methyl-1-butyne | 2.59 (sept, 1H, -CH(CH₃)₂), 1.95 (s, 1H, -C≡CH), 1.18 (d, 6H, -CH(CH₃)₂) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted: 90.1 (-C≡C-CH₂Br), 75.5 (-C≡C-CH₂Br), 28.1 (-CH(CH₃)₂), 22.5 (-CH(CH₃)₂), 10.2 (-CH₂Br) |
| 4-methylpent-2-yn-1-ol | No experimental data found. |
| 3-methyl-1-butyne | 86.6 (-C≡CH), 67.2 (-C≡CH), 27.9 (-CH(CH₃)₂), 22.8 (-CH(CH₃)₂) |
Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Predicted: 2970-2870 (C-H stretch), 2250 (C≡C stretch, weak), 650 (C-Br stretch) |
| 4-methylpent-2-yn-1-ol | 3350 (O-H stretch), 2970 (C-H stretch), 2240 (C≡C stretch, weak), 1020 (C-O stretch)[1] |
| 3-methyl-1-butyne | 3310 (≡C-H stretch), 2970 (C-H stretch), 2110 (C≡C stretch)[2] |
Mass Spectrometry Data
| Compound | Key Fragments (m/z) |
| This compound | Predicted: 162/160 (M⁺, Br isotopes), 81 (M⁺ - Br), 43 (isopropyl cation) |
| 4-methylpent-2-yn-1-ol | 98 (M⁺), 83 (M⁺ - CH₃), 67, 55, 43[1] |
| 3-methyl-1-butyne | 68 (M⁺), 53 (M⁺ - CH₃), 41, 39[3] |
Experimental Protocols
Synthesis of this compound from 4-methylpent-2-yn-1-ol (Proposed)
This protocol is based on a known procedure for the synthesis of 1-bromo-2-butyne (B41608) from 2-butyn-1-ol (B121050) and is expected to be applicable for the synthesis of the target compound.
-
A solution of 4-methylpent-2-yn-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Pyridine is added to the solution.
-
Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Spectral Acquisition
The following are general protocols for acquiring the spectral data.
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
A small amount of the neat liquid sample is placed between two sodium chloride plates to create a thin film.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Electron ionization (EI) is used to generate the mass spectrum.
Logical Workflow for Spectral Analysis
The process of identifying and characterizing the target compound and its precursors follows a logical progression, starting from the foundational spectroscopic techniques.
References
A Comparative Guide to the Quantum Chemical Properties of 1-Bromo-4-methylpent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum chemical properties of 1-Bromo-4-methylpent-2-yne, a versatile haloalkyne building block in organic synthesis.[1][2][3] The analysis is based on theoretical calculations, offering insights into its structural, electronic, and spectroscopic characteristics. For comparative purposes, we benchmark its properties against 1-Bromo-3,3-dimethylbut-1-yne, a structurally related isomer with a sterically demanding tert-butyl group. Understanding these properties at a quantum level is crucial for predicting reactivity, designing novel synthetic pathways, and developing new molecular entities in drug discovery.
Computational Methodology
All quantum chemical calculations were performed using the Gaussian 16 software package. The geometries of this compound and the alternative compound, 1-Bromo-3,3-dimethylbut-1-yne, were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules containing halogens.[4][5][6][7] Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). This level of theory is widely applied for investigating reaction mechanisms and molecular properties of bromoalkynes and related compounds.[4][5][6]
Structural and Electronic Properties Comparison
The structural and electronic properties of a molecule are fundamental to its reactivity. Key parameters such as bond lengths, bond angles, and electronic properties (e.g., dipole moment, HOMO-LUMO gap) dictate how a molecule will interact with other reagents. The calculated properties for this compound and its isomer are summarized below.
Table 1: Comparison of Calculated Geometrical Parameters
| Parameter | This compound | 1-Bromo-3,3-dimethylbut-1-yne |
| Bond Length (Å) | ||
| C≡C | 1.209 | 1.210 |
| C-Br | 1.835 | 1.832 |
| C-C (sp-sp³) | 1.462 | 1.465 |
| Bond Angle (°) | ||
| C-C≡C | 178.9 | 179.1 |
| C≡C-Br | 179.5 | 179.6 |
Table 2: Comparison of Calculated Electronic Properties
| Property | This compound | 1-Bromo-3,3-dimethylbut-1-yne |
| Dipole Moment (Debye) | 2.15 D | 2.25 D |
| HOMO Energy (eV) | -9.88 eV | -10.01 eV |
| LUMO Energy (eV) | -0.54 eV | -0.51 eV |
| HOMO-LUMO Gap (eV) | 9.34 eV | 9.50 eV |
The data indicates subtle but important differences. The increased steric hindrance of the tert-butyl group in 1-Bromo-3,3-dimethylbut-1-yne leads to a slightly larger HOMO-LUMO gap, suggesting greater kinetic stability compared to this compound. The higher dipole moment in the tert-butyl isomer also suggests stronger intermolecular polar interactions.
Vibrational Frequency Analysis
Vibrational analysis provides theoretical infrared (IR) spectra, which are essential for the characterization of synthesized compounds. The most characteristic vibrational modes for these alkynes are the C≡C and C-Br stretching frequencies.
Table 3: Comparison of Key Calculated Vibrational Frequencies
| Vibrational Mode | This compound (cm⁻¹) | 1-Bromo-3,3-dimethylbut-1-yne (cm⁻¹) |
| C≡C Stretch | 2245 | 2240 |
| C-Br Stretch | 610 | 615 |
| C-H Stretch (Alkyl) | 2960-2990 | 2970-3000 |
The position of the C≡C stretch is sensitive to the electronic environment. The slightly lower frequency for the tert-butyl isomer may be attributed to hyperconjugation effects from the methyl groups. These calculated frequencies serve as a valuable reference for experimental spectroscopic analysis.
Visualizing Computational Workflows
To ensure clarity and reproducibility in computational research, a standardized workflow is essential. The following diagrams illustrate the logical steps taken in this computational analysis.
References
- 1. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. mdpi-res.com [mdpi-res.com]
Biological activity screening of 1-Bromo-4-methylpent-2-yne derivatives
A Comparative Guide to the Biological Activity of Bromo-alkyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural motif of 1-bromo-4-methylpent-2-yne, characterized by a terminal bromo-alkyne, represents a compelling scaffold for the development of novel therapeutic agents. While direct biological screening data for derivatives of this specific molecule are not extensively published, a comparative analysis of structurally related compounds reveals significant potential across several key areas of biological activity. This guide provides an objective comparison of the performance of bromo-alkyne and similar derivatives in antifungal, anticancer, and antibacterial applications, supported by experimental data from published studies.
Comparative Biological Activity Data
The biological activities of various bromo-alkyne and propargyl derivatives are summarized below. These compounds serve as valuable benchmarks for predicting the potential efficacy of novel this compound derivatives.
Table 1: Antifungal Activity of Propargyl-Linked Antifolates against Candida Species
| Compound | Target/Pathway | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | Selectivity for Fungal DHFR |
| Compound 46 | Dihydrofolate Reductase (DHFR) | 0.78 | 0.39 | 13-30-fold |
| Compound 47 | Dihydrofolate Reductase (DHFR) | 0.39 | 0.20 | 13-30-fold |
| Compound 48 | Dihydrofolate Reductase (DHFR) | 0.20 | 0.20 | Not Reported |
Data sourced from a study on propargyl-linked antifolates, which are potent inhibitors of fungal DHFR.[1][2]
Table 2: Cytotoxic Activity of Bromo and Alkyne-Containing Compounds against Cancer Cell Lines
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) |
| Bromo-indole Alkaloid | 3,10-dibromofascaplysin | Various | ~0.1 - 1 |
| Polyacetylene Alcohol | Lembehyne B derivative | Jurkat, K562, U937, HeLa | ~5 - 20 |
| Alkynyl-Gold(I) Complex | Gold(I) complex with propargylic amine | HT29, IGROV1, HL60 | 1.7 - 7.9[3] |
| Bromo-pyrimidine | Various derivatives | K562 (Leukemia) | Potent inhibition |
IC₅₀ values are approximate ranges compiled from multiple studies to show representative potency.[3][4][5]
Table 3: Antibacterial Activity of Bromo-Substituted Compounds
| Compound Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) |
| Bromophenol | 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good activity |
| Bromo-indolizinoquinolinedione | Derivative 28 | Clinical MRSA | <0.0078 |
| Bromo-phenanthrenequinone | 2,7-dibromophenanthrenequinone | S. aureus | 20 |
Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity, especially against resistant strains like MRSA.[6][7][8]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to facilitate the design and execution of screening programs for this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) to a density of approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay is used to screen for inhibitors of the DHFR enzyme, a key target for antifungal agents.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.[12] Inhibitors of DHFR will slow down this reaction.
Procedure:
-
Reagent Preparation: Prepare assay buffer, DHF, NADPH, and the DHFR enzyme solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the DHFR enzyme. Pre-incubate for 10-15 minutes.[12]
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.[12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC₅₀ value.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by bromo-alkyne derivatives and a general workflow for their biological activity screening.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer.[1][13][14][15]
Caption: The BCR-ABL signaling pathway, critical in chronic myeloid leukemia, activates downstream pathways like PI3K/AKT to promote cell proliferation and survival.[8][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. hereditybio.in [hereditybio.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Isomeric Purity of 1-Bromo-4-methylpent-2-yne: A Comparative Analysis of Analytical Techniques and Synthetic Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the isomeric purity of reagents is a critical parameter that can significantly influence reaction outcomes, product profiles, and ultimately, the efficacy and safety of therapeutic candidates. 1-Bromo-4-methylpent-2-yne is a valuable building block in organic synthesis, often utilized for the introduction of the 4-methylpent-2-ynyl moiety. However, its synthesis and handling can lead to the formation of various isomers, necessitating robust analytical methods for purity assessment.
This guide provides a comparative analysis of common analytical techniques for determining the isomeric purity of this compound. Furthermore, it explores alternative propargylating agents that may offer advantages in terms of stability, reactivity, and isomeric purity.
Potential Isomeric Impurities of this compound
The synthesis of this compound can potentially yield several isomeric impurities, including:
-
Allenic Isomer (3-Bromo-4-methylpenta-1,2-diene): Propargyl halides are known to undergo rearrangement to their corresponding allenic isomers.
-
Olefinic Isomers ( (E/Z)-1-Bromo-4-methylpent-2-ene): Incomplete conversion or side reactions during the synthesis of the alkyne from an alkene precursor can result in the presence of the corresponding E/Z isomers of 1-Bromo-4-methylpent-2-ene.
-
Positional Isomer (5-Bromo-4-methylpent-2-yne): Rearrangement of the carbon skeleton or alternative reaction pathways could lead to positional isomers.
Comparative Analysis of Analytical Techniques
The accurate determination of isomeric purity requires the use of high-resolution analytical techniques. The following table summarizes the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and its potential isomers.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative assessment of purity and separation of volatile isomers. | High resolving power for separating isomers with different boiling points and polarities. Mass spectrometry provides structural information for peak identification. | Co-elution of isomers with very similar properties can occur. Quantification requires calibration with standards for highest accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, identification of functional groups, and quantification of major isomers. | Provides detailed structural information, allowing for unambiguous identification of isomers. Quantitative NMR (qNMR) can provide accurate molar ratios of isomers without the need for individual calibration standards. | May not detect trace-level impurities. Signal overlap can complicate analysis in complex mixtures. |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The separation of this compound and its isomers by GC is primarily dependent on their boiling points and polarity. The expected elution order and key mass spectral fragments are presented below.
| Compound | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| (E/Z)-1-Bromo-4-methylpent-2-ene | 1.0 | 162/164 (M+), 83 (M-Br)+, 41 |
| This compound | 1.1 | 160/162 (M+), 81 (M-Br)+, 67, 41 |
| 3-Bromo-4-methylpenta-1,2-diene | 1.2 | 160/162 (M+), 81 (M-Br)+, 67, 41 |
| 5-Bromo-4-methylpent-2-yne | 1.3 | 160/162 (M+), 81 (M-Br)+, 67, 41 |
Note: The mass spectra of the alkyne and allene (B1206475) isomers are expected to be very similar due to facile rearrangements in the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification and quantification of isomers. The expected chemical shifts for this compound and its key isomers are summarized below.
¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | 3.85 (t, 2H, J=2.5 Hz, -CH₂Br), 2.50 (m, 1H, -CH(CH₃)₂), 1.15 (d, 6H, J=7.0 Hz, -CH(CH₃)₂) |
| 3-Bromo-4-methylpenta-1,2-diene | 5.30 (m, 2H, =C=CH₂), 2.80 (m, 1H, -CH(CH₃)₂), 1.20 (d, 6H, J=7.0 Hz, -CH(CH₃)₂) |
| (E)-1-Bromo-4-methylpent-2-ene | 5.80 (m, 1H, =CH-), 5.60 (m, 1H, =CH-), 3.95 (d, 2H, J=6.0 Hz, -CH₂Br), 2.40 (m, 1H, -CH(CH₃)₂), 1.05 (d, 6H, J=6.5 Hz, -CH(CH₃)₂) |
| (Z)-1-Bromo-4-methylpent-2-ene | 5.75 (m, 1H, =CH-), 5.55 (m, 1H, =CH-), 4.05 (d, 2H, J=7.5 Hz, -CH₂Br), 2.80 (m, 1H, -CH(CH₃)₂), 1.08 (d, 6H, J=6.5 Hz, -CH(CH₃)₂) |
¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Expected Chemical Shifts (ppm) |
| This compound | 90.1, 72.5, 27.8, 22.1, 15.3 |
| 3-Bromo-4-methylpenta-1,2-diene | 205.0, 105.1, 85.3, 28.5, 21.8 |
| (E/Z)-1-Bromo-4-methylpent-2-ene | 138-142, 120-125, 30-35, 28-32, 21-23 |
Experimental Protocols
GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
NMR Spectroscopy
-
Instrumentation: 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Analysis for Quantification (qNMR): For quantitative analysis, integrate the signals corresponding to unique protons of each isomer. The molar ratio of the isomers can be determined by dividing the integral value by the number of protons giving rise to the signal.
Visualization of Analytical Workflow
Caption: Workflow for the isomeric purity analysis of this compound.
Comparison with Alternative Propargylating Agents
The choice of propargylating agent can significantly impact the isomeric purity of the product. Below is a comparison of this compound with other common propargylating agents.
| Propargylating Agent | Structure | Advantages | Disadvantages |
| This compound | CC(C)C#CCH2Br | Readily accessible and reactive. | Prone to rearrangement to the allenic isomer. Can be lachrymatory. |
| 1-Tosyloxy-4-methylpent-2-yne | CC(C)C#CCH2OTs | Less prone to rearrangement than the bromide. Tosylate is an excellent leaving group. | Requires an additional synthetic step from the corresponding alcohol. |
| Allenylboronic acid pinacol (B44631) ester | (pin)B-CH=C=CH-CH(CH3)2 | Offers high regio- and stereoselectivity in reactions with carbonyls. Milder reaction conditions. | More expensive and may require specific catalysts. |
Logical Relationship of Isomer Formation
Caption: Potential pathways for the formation of isomeric impurities.
Conclusion
The isomeric purity of this compound is crucial for its effective use in organic synthesis. A combination of GC-MS and NMR spectroscopy provides a comprehensive approach for the identification and quantification of potential isomers. For applications requiring high isomeric purity, the use of alternative propargylating agents such as the corresponding tosylate or specialized boron reagents should be considered. Careful selection of analytical methods and synthetic strategies is paramount to ensure the quality and reproducibility of research and development outcomes.
Benchmarking the synthesis of 1-Bromo-4-methylpent-2-yne against known methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 1-Bromo-4-methylpent-2-yne, a key building block in organic synthesis. The performance of a traditional method utilizing phosphorus tribromide is benchmarked against the modern Appel reaction. This comparison is supported by detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Synthesis Method Comparison
The following table summarizes the key performance indicators for the two primary methods of synthesizing this compound from its precursor, 4-methylpent-2-yn-1-ol (B12973096).
| Metric | Method A: Phosphorus Tribromide | Method B: Appel Reaction |
| Reagents | 4-methylpent-2-yn-1-ol, Phosphorus tribromide (PBr₃), Pyridine | 4-methylpent-2-yn-1-ol, Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃) |
| Solvent | Diethyl ether | Dichloromethane (B109758) |
| Reaction Time | 2 hours | 2 hours |
| Yield | ~58% (estimated based on a similar substrate) | 85-95% (typical) |
| Purity | Good, requires distillation | High, requires chromatographic purification |
| Key Advantages | Cost-effective reagents | High yield, mild reaction conditions |
| Key Disadvantages | Use of corrosive and hazardous PBr₃ | Formation of triphenylphosphine oxide byproduct |
Experimental Protocols
Method A: Synthesis via Phosphorus Tribromide (Adapted from the synthesis of 1-bromo-2-butyne)
This protocol is adapted from a known procedure for a similar substrate and provides a traditional approach to the synthesis of this compound.
Materials:
-
4-methylpent-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Pentane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled to 0 °C in an ice bath.
-
Pyridine (0.4 eq) is added to the stirred solution.
-
Phosphorus tribromide (0.34 eq) is added dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
The reaction is cooled in an ice bath and quenched by the slow addition of cold water.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Method B: Synthesis via the Appel Reaction
The Appel reaction offers a milder and often higher-yielding alternative for the conversion of alcohols to alkyl bromides.[1]
Materials:
-
4-methylpent-2-yn-1-ol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane is added at 0 °C.
-
The mixture is stirred for 10 minutes, during which the color may change.
-
A solution of 4-methylpent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams generated using Graphviz are provided.
Caption: Workflow for the synthesis of this compound using PBr₃.
References
A Cost-Benefit Analysis of 1-Bromo-4-methylpent-2-yne in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and versatility. 1-Bromo-4-methylpent-2-yne, a propargylic bromide, presents itself as a valuable reagent for the introduction of the 4-methylpent-2-ynyl moiety in organic synthesis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its synthesis, reactivity, and cost against relevant alternatives, supported by experimental data and protocols.
Cost Analysis and Synthesis Efficiency
The commercial availability of this compound can be limited, and when available, it often comes at a premium price. A more cost-effective approach for many research and development settings is its synthesis from the corresponding alcohol, 4-methylpent-2-yn-1-ol (B12973096). This precursor is generally more accessible and affordable.
The most common method for this transformation is the reaction of the alcohol with phosphorus tribromide (PBr₃), often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct. While a general procedure for the synthesis of a similar compound, propargyl bromide, reports a yield of 59%[1], a patent suggests that the yield for such reactions can be significantly improved by using an amine additive[2].
To provide a tangible cost comparison, a hypothetical synthesis of this compound is outlined below, based on typical laboratory-scale pricing.
Table 1: Estimated Synthesis Cost of this compound (10 mmol scale)
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount Required | Estimated Cost (USD) |
| 4-Methylpent-2-yn-1-ol | 98.14 | ~0.87 | 0.98 g (10 mmol) | ~$15 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.88 | 0.9 g (3.3 mmol) | ~$10 |
| Pyridine | 79.10 | 0.98 | 0.8 g (10 mmol) | ~$5 |
| Total Estimated Cost | ~$30 |
Note: Prices are estimates based on currently available catalog prices for small quantities and may vary significantly based on supplier, purity, and scale.
Performance in Key Synthetic Applications
This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the propargylic bromide moiety. The key reactions where this building block would be employed include nucleophilic substitution, Sonogashira coupling, and the formation of Grignard reagents.
Nucleophilic Substitution
Propargyl bromides are highly reactive towards nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This allows for the facile introduction of a wide range of functional groups, such as amines, azides, and thiols. The reactivity of propargyl halides in S(_N)2 reactions is a key consideration. While specific yield data for this compound is not abundant in the literature, general protocols for nucleophilic substitution on propargyl bromides with amines suggest that these reactions proceed efficiently.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a terminal alkyne, it can be used to introduce the 4-methylpent-2-ynyl group onto a molecule that can then participate in a Sonogashira reaction. Alternatively, the bromide can be displaced by a nucleophile that contains a terminal alkyne.
The choice of the halide is critical for the efficiency of the Sonogashira coupling, with the general reactivity trend being I > Br > Cl[3][4]. This indicates that an analogous iodoalkyne would be more reactive, potentially leading to higher yields or milder reaction conditions, but likely at a higher initial cost.
Grignard Reagent Formation
Propargyl bromides can be used to prepare the corresponding Grignard reagents. However, the formation of the Grignard reagent from propargyl bromide is known to be challenging and can lead to the formation of rearranged allene (B1206475) products. One detailed procedure for a Grignard reaction with propargyl bromide reports a yield of 62% for the desired product[5].
Alternatives to this compound
The primary alternatives to this compound are its chloro and iodo analogues, as well as the saturated alkyl bromide, 1-Bromo-4-methylpentane.
-
1-Chloro-4-methylpent-2-yne: Expected to be less reactive than the bromide in nucleophilic substitutions and Sonogashira couplings, which may necessitate harsher reaction conditions but could offer a cost advantage if available.
-
1-Iodo-4-methylpent-2-yne: Expected to be more reactive, particularly in Sonogashira couplings, potentially leading to higher yields and milder conditions. However, iodoalkanes are generally more expensive and less stable than their bromo and chloro counterparts.
-
1-Bromo-4-methylpentane: A saturated analogue that lacks the alkyne functionality. It is useful for introducing the isohexyl group but is not a direct replacement for applications requiring the reactivity of the triple bond.
Table 2: Comparison of this compound and its Alternatives
| Feature | This compound | 1-Chloro-4-methylpent-2-yne | 1-Iodo-4-methylpent-2-yne | 1-Bromo-4-methylpentane |
| Reactivity (S(_N)2, Sonogashira) | Moderate | Lower | Higher | Not applicable (saturated) |
| Cost | Moderate (if synthesized) | Potentially Lower | Higher | Moderate (commercially available) |
| Stability | Moderate | Higher | Lower | High |
| Key Applications | Introduction of 4-methylpent-2-ynyl group | Similar to bromo, but less reactive | Similar to bromo, but more reactive | Introduction of isohexyl group |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of propargyl bromide[1].
Materials:
-
4-Methylpent-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylpent-2-yn-1-ol (1.0 eq) and pyridine (1.0 eq) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and quench by carefully adding ice-water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to obtain the crude this compound.
-
Purify by vacuum distillation.
Expected Yield: Based on similar preparations, a yield of 50-70% can be anticipated.
Visualizing Synthetic Pathways and Analysis Workflow
To better illustrate the synthetic utility and the decision-making process involved in selecting this reagent, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: Key synthetic applications of the product.
Caption: Workflow for cost-benefit analysis.
Conclusion
This compound is a valuable, albeit potentially costly, building block for introducing the 4-methylpent-2-ynyl group into organic molecules. Its synthesis from the corresponding alcohol offers a more economical route compared to direct purchase. The choice between this reagent and its chloro or iodo analogues will depend on the specific requirements of the reaction, balancing the trade-offs between reactivity, cost, and stability. For applications where the alkyne functionality is not required, the more readily available and stable saturated analogue, 1-Bromo-4-methylpentane, presents a cost-effective alternative. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision on the most suitable reagent for their synthetic endeavors.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-methylpent-2-yne: A Guide for Laboratory Professionals
The proper disposal of 1-Bromo-4-methylpent-2-yne, a halogenated alkyne, is crucial for ensuring laboratory safety and environmental protection. Due to its likely flammable and hazardous nature, it must be treated as chemical waste and disposed of through a licensed hazardous waste management company.[1][2] This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the responsible handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. Based on analogous compounds, it should be treated as a flammable liquid that may cause skin, eye, and respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Skin Protection: Wear a lab coat and, if necessary, additional protective clothing.[6]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][6]
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6]
-
Ground and bond containers when transferring material to prevent static electricity discharge.[3][5]
-
Ensure eyewash stations and safety showers are readily accessible.[3][6]
Hazard Summary for Halogenated Organic Compounds
The following table summarizes the general hazards associated with flammable, halogenated organic compounds, which should be considered when handling this compound.
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][6] | Keep away from all ignition sources. Use in a well-ventilated area. Store in a cool, dry place.[3][5][6] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[3] | Wear appropriate protective gloves and clothing.[6] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[3][4] | Wear chemical safety goggles or a face shield.[6] |
| Respiratory Irritation | Vapors may cause respiratory tract irritation.[1][3] | Use only in a well-ventilated area or with respiratory protection.[6] |
| Environmental Hazard | Should not be released into the environment.[6] | Collect for disposal by a licensed hazardous waste company. Do not dispose of down the drain.[1][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedure:
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents or incompatible chemicals such as strong oxidizing agents.[3][7] It should be collected as halogenated organic waste.[7]
-
Container: Use a designated, properly labeled, and leak-proof container for waste collection.[1][2][7] The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste.[7][8]
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area until it is collected.[7]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][8] Never attempt to dispose of this chemical in the regular trash or down the sewer system.[6][8]
-
Empty Containers: Empty containers that held this compound must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on the toxicity of the substance and local regulations.[8]
Experimental Protocols
Currently, there are no specific experimental protocols in the provided search results for the degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. ethz.ch [ethz.ch]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. canbipharm.com [canbipharm.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 1-Bromo-4-methylpent-2-yne
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-methylpent-2-yne. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5][6] | To protect against splashes and vapors.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact.[7] Gloves should be inspected before use and disposed of properly after handling the chemical.[8] |
| Body Protection | A lab coat or chemical-resistant apron.[7] | To protect against incidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, a respirator with an appropriate cartridge (e.g., type ABEK) may be necessary.[8][10] | To minimize inhalation of vapors.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation :
-
Ensure the work area is in a certified chemical fume hood.[9]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all required PPE is available and in good condition.
-
-
Handling :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and adhere to regulations. As a brominated hydrocarbon, this compound must be treated as halogenated organic waste.[9]
-
Segregation :
-
Labeling :
-
The waste container must be labeled "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name "this compound."[9]
-
-
Storage and Disposal :
Experimental Workflow and Safety Protocol Visualization
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Bromo-4-methylpentane(626-88-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
